An In-depth Technical Guide to 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a sterically hindered aromatic compound with potential applications in materials science an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a sterically hindered aromatic compound with potential applications in materials science and as a synthetic intermediate in drug discovery. Its structure, characterized by a central hydroquinone dimethyl ether core flanked by two bulky tert-amyl groups, imparts unique physicochemical properties, including enhanced solubility in organic solvents and potential as a robust antioxidant. This technical guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and an analysis of its spectroscopic and crystallographic data. Furthermore, we will explore its potential applications in research and development, drawing insights from the broader class of sterically hindered dialkylated dimethoxybenzenes.
Physicochemical and Structural Properties
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, also known as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, is a white solid at room temperature.[1] Its bulky alkyl substituents significantly influence its physical properties, leading to a higher lipophilicity compared to its parent compound, 1,4-dimethoxybenzene.
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[1] The central benzene ring is planar, with the two methoxy groups lying nearly in the same plane. The two tert-amyl (1,1-dimethylpropyl) groups are positioned on opposite sides of the benzene ring. This centrosymmetric arrangement, with the bulky alkyl groups, contributes to the molecule's stability and influences its crystal packing, which follows a brick-wall-like architecture.[1]
Synthesis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
The primary and most efficient method for the synthesis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol in the presence of a strong acid catalyst.[1]
Reaction Scheme
Caption: Synthesis of the target compound via Friedel-Crafts alkylation.
Experimental Protocol
This protocol is adapted from the peer-reviewed synthesis reported by Amimoto, 2011.[1]
Materials:
1,4-Dimethoxybenzene (5 mmol, 690 mg)
2-Methyl-2-butanol (1.5 mmol, 1.3 g)
Glacial Acetic Acid (1.5 mL)
Concentrated Sulfuric Acid (5 mL)
Ice-cold water
Ice-cold ethanol
50-mL Erlenmeyer flask
Magnetic stirrer and stir bar
Ice-water bath
Büchner funnel and filter flask
Procedure:
In a 50-mL Erlenmeyer flask, dissolve 690 mg (5 mmol) of 1,4-dimethoxybenzene and 1.3 g (1.5 mmol) of 2-methyl-2-butanol in 1.5 mL of glacial acetic acid.
Cool the flask in an ice-water bath to below 10 °C with vigorous stirring.
Slowly add 5 mL of concentrated sulfuric acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.
After the addition is complete, remove the ice-water bath and continue stirring the mixture at room temperature for 10 minutes.
Re-immerse the flask in the ice-water bath and quench the reaction by slowly adding a sufficient amount of ice-cold water. A white solid precipitate will form.
Collect the white solid by vacuum filtration using a Büchner funnel.
Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and byproducts.
The crude product can be further purified by recrystallization from ethanol to obtain single crystals.
Expertise & Experience Insights: The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, promoting the formation of the tert-amyl carbocation from 2-methyl-2-butanol. The initial low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions. The steric hindrance from the first tert-amyl group directs the second alkylation to the para position, resulting in the desired 2,5-disubstituted product.
Spectroscopic and Chromatographic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear confirmation of the molecular structure.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
6.72
s
2H
Ar-H
3.76
s
6H
-OCH ₃
1.77
q
4H
-C(CH₃)₂CH ₂CH₃
1.29
s
12H
-C(CH ₃)₂CH₂CH₃
0.62
t
6H
-C(CH₃)₂CH₂CH ₃
Solvent: CDCl₃, Instrument Frequency: 500 MHz. Data from Amimoto, 2011.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C NMR data for 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene has been reported in the cited literature. Predicted chemical shifts based on computational models suggest the following approximate values:
Predicted Chemical Shift (δ) ppm
Assignment
~150
C -OCH₃
~128
C (tert-amyl)
~110
Ar-C H
~60
-OC H₃
~37
-C (CH₃)₂CH₂CH₃
~35
-C(CH₃)₂C H₂CH₃
~28
-C(C H₃)₂CH₂CH₃
~9
-C(CH₃)₂CH₂C H₃
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic peaks corresponding to the functional groups present in the molecule.
Frequency (cm⁻¹)
Vibration Type
Assignment
2962, 2933, 2868
C-H Stretch
sp³ C-H (Alkyl)
1506, 1481
C=C Stretch
Aromatic Ring
1209
C-O Stretch
Aryl-Alkyl Ether (Asymmetric)
1041
C-O Stretch
Aryl-Alkyl Ether (Symmetric)
865
C-H Bend
Aromatic (para-disubstituted)
Sample preparation: KBr disk. Data from Amimoto, 2011.[1]
Mass Spectrometry (MS)
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry confirms the molecular weight of the compound.
Potential Applications in Research and Drug Development
While specific applications for 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene are not extensively documented, its structural features suggest several areas of potential utility, particularly leveraging the properties of sterically hindered phenols and dialkylated aromatic compounds.
Antioxidant and Stabilizer
The core structure, a hydroquinone dimethyl ether, is a well-known antioxidant motif. The bulky tert-amyl groups provide steric hindrance around the aromatic ring, which can enhance the stability of the corresponding radical species formed during antioxidant activity. This makes the compound a candidate for use as a stabilizer in polymers and other organic materials, preventing oxidative degradation.[2] Sterically hindered phenols are a known class of antioxidants used as preservatives and radical scavengers.[2]
Intermediate in Organic Synthesis
The aromatic protons on the benzene ring can potentially undergo further electrophilic substitution, and the methoxy groups could be cleaved to yield the corresponding hydroquinone. This allows the molecule to serve as a versatile building block for the synthesis of more complex molecules with tailored electronic and steric properties. A closely related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene, has been successfully used as a redox shuttle molecule in lithium-ion battery systems due to its electrochemical reversibility and stability.[3]
Comprehensive Technical Guide on the Molecular Weight and Analytical Characterization of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Executive Summary 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (CAS: 76460-84-9), also known as 1,4-di-tert-pentyl-2,5-dimethoxybenzene, is a heavily substituted dialkoxybenzene derivative[1]. In advanced chemical re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (CAS: 76460-84-9), also known as 1,4-di-tert-pentyl-2,5-dimethoxybenzene, is a heavily substituted dialkoxybenzene derivative[1]. In advanced chemical research—particularly in the development of redox shuttles for energy storage and specialized synthetic intermediates—the exact molecular weight and structural bulk of this compound are its defining functional characteristics.
This whitepaper provides an in-depth technical analysis of the compound's molecular weight, detailing the theoretical isotopic calculations, the high-resolution mass spectrometry (HRMS) protocols required for its empirical validation, and the physicochemical implications of its mass distribution.
Theoretical Mass Fundamentals
To accurately characterize 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, researchers must differentiate between its average molecular weight (used for bulk stoichiometric calculations) and its monoisotopic exact mass (used for high-resolution analytical detection).
The compound possesses the chemical formula C₁₈H₃₀O₂ [1]. The addition of two bulky 2-methylbutan-2-yl (tert-pentyl) groups to the 1,4-dimethoxybenzene core adds exactly 140.18 g/mol to the base structure, profoundly altering its physical properties.
Isotopic Composition and Exact Mass Calculation
The calculation of the monoisotopic mass relies on the most abundant naturally occurring isotopes (^12C, ^1H, ^16O). According to 2, these values are rigorously defined to ensure global analytical consistency[2].
Table 1: Theoretical Monoisotopic Mass Calculation
Element
Primary Isotope
Exact Atomic Mass (Da)
Quantity
Total Isotopic Mass (Da)
Carbon
^12C
12.000000
18
216.000000
Hydrogen
^1H
1.007825
30
30.234750
Oxygen
^16O
15.994915
2
31.989830
Total
-
-
-
278.224580
Note: The standard average molecular weight, accounting for natural isotopic distribution (e.g., ^13C), is 278.43 g/mol [1].
Analytical Methodologies for Molecular Weight Validation
To empirically confirm the molecular weight of C₁₈H₃₀O₂, High-Resolution Accurate Mass Spectrometry (HRAM-MS) is the gold standard[3]. Conventional low-resolution techniques (like single-quadrupole GC-MS) can only confirm the nominal mass (278 Da), which is insufficient to rule out isobaric interferences. 4 utilizing Time-of-Flight (TOF) or Orbitrap analyzers provides the resolving power necessary to detect the exact mass of 278.2246 Da[4].
This protocol is designed as a self-validating system to ensure absolute confidence in the elemental composition assignment.
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 Methanol/Water mixture containing 0.1% formic acid.
Causality: Formic acid acts as a proton donor, promoting the formation of the [M+H]⁺ pseudomolecular ion (m/z 279.2324). The optimized organic/aqueous ratio ensures efficient droplet desolvation and stable spray during electrospray ionization (ESI).
Step 2: Instrument Calibration & Tuning
Action: Calibrate the Orbitrap mass spectrometer using a standard positive ion calibration solution to achieve a mass accuracy of <2 ppm. Infuse a lock mass standard (e.g., caffeine, m/z 195.0876) during the run.
Causality: Continuous lock mass correction compensates for instrumental drift, ensuring the sub-2 ppm accuracy required to unambiguously validate the C₁₈H₃₀O₂ formula against unknown isobaric contaminants[3].
Step 3: Electrospray Ionization (ESI+)
Action: Set the spray voltage to +3.5 kV, capillary temperature to 320 °C, and sheath gas flow to 35 arbitrary units.
Causality: The bulky tert-pentyl groups make the molecule highly lipophilic (XLogP3 = 6.3)[5]. These specific thermal and voltage parameters prevent premature in-source fragmentation of the fragile tert-pentyl carbon-carbon bonds while maintaining a stable Taylor cone.
Step 4: Data Acquisition and Self-Validation
Action: Acquire full-scan MS data (m/z 150–500) at a resolving power of 70,000 (FWHM at m/z 200).
Validation Check: Calculate the mass error (Δm) using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10^6. A result of ≤ 2.0 ppm validates the calibration and confirms the molecular weight.
Caption: Workflow for exact mass determination via High-Resolution Mass Spectrometry.
Structural Implications of the Molecular Weight
The molecular weight of 278.43 g/mol is not merely a number; it dictates the compound's physical behavior and suitability for advanced applications.
Table 2: Key Physicochemical Properties Derived from MW
Property
Value
Analytical & Functional Significance
Average Molecular Weight
278.43 g/mol
Used for precise molarity calculations in electrochemical cell formulation[1].
Exact Mass
278.2247 Da
Target m/z for HRMS identification and impurity profiling[5].
XLogP3
6.3
High lipophilicity driven by the heavy aliphatic mass; dictates solubility in non-polar battery electrolytes[5].
Topological Polar Surface Area
18.5 Ų
Extremely low polarity, confirming the dominance of the bulky hydrocarbon substituents[5].
Steric Shielding and Redox Stability
The addition of 140 g/mol of mass via the two tert-pentyl groups serves a critical mechanistic purpose. In electrochemical environments, dialkoxybenzenes are easily oxidized to radical cations. Without the heavy, bulky substituents at the 2 and 5 positions, these radicals would rapidly undergo irreversible carbon-carbon coupling (dimerization), destroying the molecule. The sheer physical bulk of the tert-pentyl groups creates a steric shield around the reactive aromatic core, ensuring that the redox reaction remains highly reversible.
Caption: Impact of molecular weight additions on steric shielding and redox stability.
Conclusion
The molecular weight of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (278.43 g/mol ) is a direct reflection of its highly engineered structure. By utilizing High-Resolution Accurate Mass Spectrometry (HRMS) to target its exact monoisotopic mass of 278.2246 Da, researchers can validate the integrity of this sterically hindered compound. Understanding the causality between its mass distribution, lipophilicity, and steric bulk is essential for leveraging its properties in advanced chemical and electrochemical applications.
"Cas no 76460-84-9 (Benzene, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxy-)", Chem960,
"The Table of Standard Atomic Weights—An exercise in consensus", N
"Petroleomic Characterization of Pyrolysis Bio-oils: A Review", Energy & Fuels (ACS Public
"A complex matrix characterization approach, applied to cigarette smoke, that integrates multiple analytical methods and compound identification strategies for non‐targeted liquid chromatography with high‐resolution mass spectrometry", N
An In-depth Technical Guide to the NMR Analysis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the principles behind the spectral interpretation, empowering researchers to confidently elucidate and verify the structure of this and similar sterically hindered aromatic compounds.
Introduction: The Structural Significance of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, also known as 1,4-dimethoxy-2,5-di-tert-pentylbenzene or 1,4-dimethoxy-2,5-di-tert-amylbenzene, is a polysubstituted aromatic ether. Its structure, characterized by a central dimethoxy-substituted benzene ring flanked by two bulky tert-pentyl groups, presents unique steric and electronic features. These characteristics can influence its reactivity, solubility, and potential applications in materials science and as a building block in organic synthesis.
The synthesis of this class of compounds is typically achieved through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[1] The bulky nature of the tert-pentyl groups directs the substitution to the 2 and 5 positions, leading to a highly symmetric molecule. Due to this symmetry and steric hindrance, a thorough NMR analysis is crucial for unambiguous structural confirmation.
This guide will delve into the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by an exploration of two-dimensional (2D) NMR techniques for complete signal assignment.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is anticipated to be relatively simple due to the molecule's C2h symmetry. This symmetry renders several protons chemically equivalent, resulting in fewer signals than the total number of protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
Signal Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
H-a
~6.7 - 7.0
Singlet
2H
Aromatic Protons (H-3, H-6)
H-b
~3.8
Singlet
6H
Methoxy Protons (-OCH₃)
H-c
~1.7 - 1.9
Quartet
4H
Methylene Protons (-CH₂CH₃)
H-d
~1.3 - 1.5
Singlet
12H
Methyl Protons (-C(CH₃)₂)
H-e
~0.6 - 0.8
Triplet
6H
Methyl Protons (-CH₂CH₃)
In-depth Rationale for Assignments:
Aromatic Protons (H-a): The two protons on the benzene ring (H-3 and H-6) are chemically equivalent and are expected to appear as a single singlet. Their chemical shift is influenced by the electron-donating methoxy groups, which typically shield aromatic protons, shifting them upfield compared to benzene (7.3 ppm).[2] However, the bulky alkyl groups can cause some deshielding. A predicted range of 6.7-7.0 ppm is reasonable.
Methoxy Protons (H-b): The six protons of the two equivalent methoxy groups will produce a sharp singlet. The electronegative oxygen atom deshields these protons, placing their signal around 3.8 ppm.
tert-Pentyl Protons (H-c, H-d, H-e):
The four protons of the two equivalent methylene groups (H-c) are expected to appear as a quartet due to coupling with the adjacent methyl protons (H-e).
The twelve protons of the four equivalent methyl groups attached to the quaternary carbon (H-d) are chemically equivalent and will appear as a sharp singlet.
The six protons of the two equivalent terminal methyl groups (H-e) will be a triplet due to coupling with the methylene protons (H-c).
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
Signal Label
Chemical Shift (δ, ppm)
Assignment
C-1/C-4
~150 - 155
Aromatic Carbons (ipso to -OCH₃)
C-2/C-5
~135 - 140
Aromatic Carbons (ipso to tert-pentyl)
C-3/C-6
~110 - 115
Aromatic Carbons (C-H)
C-7
~55 - 60
Methoxy Carbons (-OCH₃)
C-8
~35 - 40
Quaternary Carbons (-C(CH₃)₂)
C-9
~30 - 35
Methylene Carbons (-CH₂CH₃)
C-10
~25 - 30
Methyl Carbons (-C(CH₃)₂)
C-11
~8 - 12
Methyl Carbons (-CH₂CH₃)
In-depth Rationale for Assignments:
Aromatic Carbons (C-1/C-4, C-2/C-5, C-3/C-6): The aromatic region will display three signals. The carbons attached to the electron-donating methoxy groups (C-1/C-4) will be the most deshielded. The carbons bearing the tert-pentyl groups (C-2/C-5) will also be significantly deshielded. The protonated aromatic carbons (C-3/C-6) will appear at the most upfield position in the aromatic region.[3]
Methoxy Carbon (C-7): The carbon of the methoxy group typically resonates in the 55-60 ppm range.
tert-Pentyl Carbons (C-8, C-9, C-10, C-11): The quaternary carbon (C-8) will be downfield compared to the other aliphatic carbons. The methylene carbon (C-9) and the two distinct methyl carbons (C-10 and C-11) will appear in the upfield region of the spectrum.
Advanced 2D NMR Techniques for Unambiguous Assignment
To definitively assign each proton and carbon signal and confirm the connectivity within the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (¹H-¹H) couplings. For 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, the following correlations are expected:
A cross-peak between the methylene quartet (H-c) and the terminal methyl triplet (H-e), confirming the ethyl fragment of the tert-pentyl group.
Caption: Expected COSY correlation in 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton and carbon atoms.[4] This is crucial for assigning the protonated carbons.
A correlation between the aromatic proton singlet (H-a) and the C-3/C-6 carbon signal.
A correlation between the methoxy proton singlet (H-b) and the methoxy carbon signal (C-7).
A correlation between the methylene quartet (H-c) and the methylene carbon signal (C-9).
A correlation between the methyl singlet (H-d) and the C-10 methyl carbon signal.
A correlation between the methyl triplet (H-e) and the C-11 methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the overall carbon skeleton and the positions of substituents.[5]
From Aromatic Protons (H-a): Correlations to the ipso-carbons C-1/C-4 and C-2/C-5, as well as the other aromatic carbon C-3/C-6.
From Methoxy Protons (H-b): A strong correlation to the ipso-aromatic carbon C-1/C-4.
From tert-Pentyl Protons:
The methylene protons (H-c) will show correlations to the quaternary carbon (C-8) and the terminal methyl carbon (C-11).
The methyl protons (H-d) will show correlations to the quaternary carbon (C-8) and the ipso-aromatic carbon C-2/C-5.
Caption: Key expected HMBC correlations for structural elucidation.
Experimental Protocol: NMR Sample Preparation
To obtain high-quality NMR spectra, meticulous sample preparation is paramount.
Sample Purity: Ensure the sample of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is of high purity, free from paramagnetic impurities and residual solvents from synthesis.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
Concentration:
For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.
For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Caption: Workflow for NMR sample preparation.
Conclusion
The NMR analysis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a clear demonstration of how fundamental NMR principles, combined with advanced 2D techniques, can provide a comprehensive and unambiguous structural elucidation of a highly symmetric and sterically hindered molecule. The predicted ¹H and ¹³C spectra, with their characteristic simplicity, are powerful initial indicators of the compound's structure. The strategic application of COSY, HSQC, and HMBC experiments then serves to rigorously confirm the atomic connectivity, providing an unshakeable foundation for further research and development involving this compound.
References
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Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved from [Link]
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HSQC and HMBC | NMR Core Facility - Columbia. (n.d.). Retrieved from [Link]
13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]
Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory - PMC. (2025, January 21). Retrieved from [Link]
Spectroscopic Characterization of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: An Infrared (IR) Vibrational Analysis
Executive Summary 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (CAS No. 76460-84-9)[1], frequently referred to as 1,4-dimethoxy-2,5-di-tert-amylbenzene, is a highly substituted aromatic compound utilized in advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (CAS No. 76460-84-9)[1], frequently referred to as 1,4-dimethoxy-2,5-di-tert-amylbenzene, is a highly substituted aromatic compound utilized in advanced materials science, particularly in the development of redox-active molecules for flow batteries and as a sterically hindered building block in organic synthesis[2].
Understanding its Infrared (IR) spectrum is critical for verifying structural integrity, assessing purity, and monitoring reaction kinetics during its synthesis (typically via Friedel-Crafts alkylation of 1,4-dimethoxybenzene). This whitepaper provides a comprehensive, causality-driven analysis of the compound's vibrational modes, mapping specific structural features to their corresponding IR absorption bands.
Structural Symmetry and Vibrational Causality
The molecule possesses a pseudo-centrosymmetric structure (approximating
C2h
point group symmetry in its most stable anti-conformation). The core is a 1,2,4,5-tetrasubstituted benzene ring. The substituents dictate the IR spectral profile through three primary functional domains:
The Methoxy Groups (-OCH₃): Acting as strong electron-donating groups via resonance, these increase the electron density of the aromatic ring. This alters the dipole moment during ring vibrations, leading to highly intense C=C stretching bands.
The tert-Amyl Groups (-C(CH₃)₂CH₂CH₃): These bulky aliphatic groups dominate the high-frequency C-H stretching region and introduce specific diagnostic bending modes, notably the gem-dimethyl split.
The Tetrasubstituted Ring: The substitution pattern leaves only two protons on the aromatic ring (positions 3 and 6). Because these protons are para to each other and isolated by bulky substituents, they exhibit a highly specific out-of-plane (OOP) bending frequency.
Caption: Mapping of functional domains to primary infrared vibrational modes.
Quantitative Spectral Data and Band Assignments
The IR spectrum of 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is characterized by a stark contrast between strong aliphatic signals and sharp, distinct aromatic/ether signals[3][4]. Table 1 summarizes the diagnostic absorption bands.
Table 1: Diagnostic IR Absorptions and Vibrational Assignments
Wavenumber (cm⁻¹)
Intensity
Band Shape
Vibrational Assignment
Mechanistic Rationale
~3050
Weak
Sharp
Aromatic C-H Stretch
Only two aromatic protons exist; signal is inherently weak compared to the aliphatic bulk.
2960, 2930, 2870
Strong
Broad/Multiplet
Aliphatic C-H Stretch
Overlapping asymmetric and symmetric stretches from the -CH₃ and -CH₂- groups of the tert-amyl and methoxy moieties.
~1505
Strong
Sharp
Aromatic C=C Ring Stretch
Enhanced dipole moment change due to the electron-donating resonance of the 1,4-methoxy groups[5].
~1465
Medium
Sharp
Aliphatic C-H Scissoring
Bending modes of the -CH₂- and -CH₃ groups.
1385 & 1365
Medium
Doublet
gem-Dimethyl C-H Bend
The -C(CH₃)₂- structural motif in the tert-amyl group splits the symmetric bending mode into a characteristic doublet.
~1240
Strong
Sharp
Asymmetric C-O-C Stretch
Aryl-alkyl ether linkage. The resonance with the ring strengthens the C-O(aryl) bond, pushing this frequency higher than typical aliphatic ethers[5].
~1045
Medium
Sharp
Symmetric C-O-C Stretch
Alkyl-oxygen bond stretching within the methoxy group.
~870
Strong
Sharp
Aromatic C-H Out-of-Plane (OOP) Bend
Diagnostic for 1,2,4,5-tetrasubstitution. The two isolated para protons vibrate in-phase out of the ring plane.
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards are met, the following protocol outlines a self-validating system for acquiring the IR spectrum of this compound using Attenuated Total Reflectance (ATR) FT-IR. ATR is preferred over KBr pelleting to prevent moisture contamination (which introduces a broad artifact at ~3400 cm⁻¹) and to preserve the polymorphic integrity of the solid[3][5].
Step-by-Step Methodology
Phase 1: Instrument Preparation and Baseline Validation
Crystal Cleaning: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.
Background Acquisition: Collect a background spectrum of the ambient atmosphere (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).
Self-Validation Check: Inspect the background for excessive water vapor (sharp rotational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) or CO₂ (doublet at 2350 cm⁻¹). If present, purge the optical bench with dry nitrogen for 15 minutes and re-acquire.
Phase 2: Sample Application and Scanning
3. Sample Loading: Place approximately 2–5 mg of crystalline 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene directly onto the center of the ATR crystal.
4. Pressure Application: Lower the ATR pressure anvil until the clutch clicks.
Causality: Consistent pressure ensures intimate contact between the solid and the crystal, maximizing the evanescent wave penetration depth and ensuring high Signal-to-Noise Ratio (SNR).
Data Acquisition: Scan the sample using the identical parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).
Phase 3: Data Processing
6. ATR Correction: Apply an ATR correction algorithm in the spectrometer software.
Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes band intensities, making the spectrum directly comparable to transmission spectra databases[6].
Baseline Correction: Apply a multipoint baseline correction if scattering from the crystalline powder causes baseline drift at the high-frequency end.
Caption: Step-by-step ATR FT-IR acquisition and self-validating workflow.
Mechanistic Insights for Spectral Interpretation
When analyzing the output data, researchers must differentiate the tert-amyl derivative from its closely related analog, 1,4-dimethoxy-2,5-di-tert-butylbenzene.
While both compounds exhibit the strong ~1240 cm⁻¹ ether stretch and the ~870 cm⁻¹ isolated proton OOP bend, the tert-amyl group (-C(CH₃)₂CH₂CH₃) contains a methylene (-CH₂-) bridge that the tert-butyl group lacks. Consequently, the tert-amyl derivative will show a slightly more complex aliphatic C-H stretching region (due to the distinct asymmetric stretch of the -CH₂- group near 2930 cm⁻¹) and an additional methylene scissoring band overlapping with the methyl asymmetric bends near 1465 cm⁻¹.
The gem-dimethyl doublet (1385/1365 cm⁻¹) remains the most reliable indicator of the branched quaternary carbon center adjacent to the aromatic ring in both compounds.
An In-depth Technical Guide on the Crystal Structure of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular and crystal structure of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular and crystal structure of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, a dialkylated aromatic compound. The synthesis via Friedel-Crafts alkylation is detailed, followed by an in-depth exploration of its three-dimensional architecture as determined by single-crystal X-ray diffraction. This document elucidates the key crystallographic parameters, molecular conformation, and intermolecular packing, offering valuable insights for researchers in organic synthesis, materials science, and medicinal chemistry.
Introduction
Substituted benzene derivatives are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals to advanced materials. The introduction of alkyl and methoxy groups onto a benzene ring significantly influences its electronic properties, solubility, and steric profile, thereby dictating its reactivity and supramolecular assembly. 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (also known as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene) is a notable example, featuring bulky tert-amyl (2-methylbutan-2-yl) substituents that impose significant steric constraints, leading to unique conformational and packing characteristics in the solid state. Understanding the precise three-dimensional arrangement of this molecule is crucial for predicting its physical properties and its potential as a synthon for more complex molecular architectures.
Synthesis and Crystallization
The synthesis of the title compound is achieved through a classic electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation.[1]
Synthetic Protocol: Friedel-Crafts Alkylation
The preparation of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene involves the reaction of 1,4-dimethoxybenzene with 2-methyl-2-butanol in the presence of a suitable acid catalyst.[1] This reaction proceeds via the generation of a tert-amyl carbocation, which then attacks the electron-rich dimethoxybenzene ring.
Materials:
1,4-dimethoxybenzene
2-methyl-2-butanol
Strong acid catalyst (e.g., sulfuric acid or a Lewis acid)
Anhydrous solvent (e.g., dichloromethane or nitromethane)
Sodium bicarbonate solution
Anhydrous magnesium sulfate
Solvent for recrystallization (e.g., ethanol or methanol)
Step-by-Step Procedure:
Reactant Dissolution: Dissolve 1,4-dimethoxybenzene in the anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst.
Alkylation: Add 2-methyl-2-butanol dropwise to the stirred solution, maintaining the low temperature.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice water.
Workup: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the organic layer with a suitable solvent, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield single crystals suitable for X-ray diffraction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and crystallization of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
Crystal Structure Analysis
The crystal structure of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene was determined by single-crystal X-ray diffraction at a temperature of 90 K.[1] The compound crystallizes in the triclinic space group P-1.
Crystallographic Data
The key crystallographic parameters are summarized in the table below.
The molecule possesses a crystallographic center of inversion.[1] The two methoxy groups are situated in the plane of the aromatic ring, with a C-C-O-C torsion angle of 9.14(16)°.[1] The bulky tert-pentyl (2-methylbutan-2-yl) substituents exhibit a specific orientation due to steric hindrance. One methyl group of this substituent is nearly coplanar with the benzene ring, positioned towards the less sterically hindered hydrogen atom on the ring.[1] The remaining methyl and ethyl groups of the tert-pentyl substituent are directed to opposite sides of the benzene ring plane.[1]
Supramolecular Assembly and Crystal Packing
In the crystalline state, the hydrophobic molecules of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene arrange themselves in a "brick-wall-like architecture".[1] This packing motif is a consequence of the overall molecular shape and the optimization of van der Waals interactions between adjacent molecules. The absence of strong hydrogen bond donors or acceptors means that the crystal packing is primarily governed by these weaker, non-directional forces.
Caption: Relationship between molecular structure and crystal packing.
Conclusion
The crystal structure of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene reveals a centrosymmetric molecule with a distinct solid-state conformation dictated by the steric demands of its bulky alkyl substituents. The methoxy groups remain coplanar with the aromatic ring, while the tert-pentyl groups adopt a staggered arrangement to minimize steric strain. The resulting molecular shape facilitates a "brick-wall-like" packing in the crystal lattice, driven by hydrophobic interactions. This detailed structural understanding provides a solid foundation for further studies involving this compound, whether in the context of developing new organic materials or as a precursor in complex synthetic pathways.
References
Fun, H.-K., Ooi, C. H., & Polito, M. (2011). 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1676. [Link]
A Technical Guide to the Solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. In the absence of extensive empirical solubility data in publicly ava...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework grounded in fundamental principles of physical organic chemistry. By examining the molecule's structural attributes, including its aromatic ether backbone and bulky nonpolar sidechains, we infer its solubility behavior across a spectrum of organic solvents with varying polarities. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solution-phase behavior for applications ranging from synthesis and purification to formulation. A detailed, field-proven protocol for the experimental determination of solubility is also provided, enabling practitioners to generate precise, application-specific data.
Introduction: Understanding the Molecule
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is an aromatic ether characterized by a central 1,4-dimethoxybenzene ring substituted with two bulky tert-amyl (2-methylbutan-2-yl) groups.[1] The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol.[1] Its molecular formula is C₁₈H₃₀O₂ and it has a molecular weight of approximately 278.43 g/mol .[2][3]
A critical parameter in predicting the solubility of a compound is its octanol-water partition coefficient (LogP). For 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, the calculated LogP is 5.079, which indicates a strongly lipophilic (oil-loving) and hydrophobic (water-fearing) nature.[2] This high LogP value is a direct consequence of its molecular structure, which is dominated by hydrocarbon character.
The central dimethoxybenzene core possesses some polar character due to the ether oxygen atoms. These oxygen atoms have lone pairs of electrons that can act as hydrogen bond acceptors.[4][5][6] However, the presence of the bulky alkyl groups sterically hinders these ether linkages and significantly increases the nonpolar surface area of the molecule. This structural feature is paramount in dictating its solubility.
Predicted Solubility Profile
The fundamental principle of "like dissolves like" governs the solubility of organic compounds. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent determines the extent of solubility.
Nonpolar Solvents
Given the predominantly nonpolar and lipophilic nature of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, it is predicted to exhibit high solubility in nonpolar organic solvents. The dissolution in these solvents is driven by favorable van der Waals interactions between the large hydrocarbon portions of the solute and the nonpolar solvent molecules.
Polar Aprotic Solvents
In polar aprotic solvents, which possess a dipole moment but lack O-H or N-H bonds for hydrogen bond donation, the solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is expected to be moderate. The polar ether linkages of the solute can engage in dipole-dipole interactions with the solvent molecules. However, the large nonpolar alkyl groups will limit the overall solubility compared to that in nonpolar solvents.
Polar Protic Solvents
The solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is predicted to be low in polar protic solvents. While the ether oxygens can act as hydrogen bond acceptors with the solvent's hydrogen bond donors, the energetic cost of disrupting the strong hydrogen bonding network of the solvent to accommodate the large, nonpolar solute molecule is high. This energetic penalty significantly limits solubility.
The following table summarizes the predicted solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in a range of common organic solvents, categorized by their polarity.
Solvent Name
Formula
Solvent Class
Predicted Solubility
Hexane
C₆H₁₄
Nonpolar
High
Toluene
C₇H₈
Nonpolar
High
Diethyl Ether
(C₂H₅)₂O
Nonpolar
High
Chloroform
CHCl₃
Nonpolar
High
Dichloromethane
CH₂Cl₂
Polar Aprotic
Moderate to High
Tetrahydrofuran (THF)
C₄H₈O
Polar Aprotic
Moderate
Ethyl Acetate
C₄H₈O₂
Polar Aprotic
Moderate
Acetone
C₃H₆O
Polar Aprotic
Low to Moderate
Acetonitrile
C₂H₃N
Polar Aprotic
Low
Dimethylformamide (DMF)
C₃H₇NO
Polar Aprotic
Low
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
Polar Aprotic
Low
Methanol
CH₃OH
Polar Protic
Very Low
Ethanol
C₂H₅OH
Polar Protic
Very Low
Water
H₂O
Polar Protic
Insoluble
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in a chosen organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Centrifuge (optional)
Step-by-Step Protocol
Preparation of Stock Standard Solutions:
Accurately weigh a known amount of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene and dissolve it in a suitable solvent in which it is freely soluble (e.g., hexane or chloroform) to prepare a concentrated stock solution.
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
HPLC Method Development:
Develop a reliable HPLC method for the quantitative analysis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration. Ensure the curve has a high correlation coefficient (R² > 0.99).
Equilibrium Solubility Measurement:
Add an excess amount of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the vials to aid in the separation of the solid and liquid phases.
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
Inject the diluted sample into the HPLC system and determine the peak area.
Data Analysis:
Using the calibration curve, determine the concentration of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in the diluted sample.
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the experimental temperature.
Visualization of Molecular Interactions
The following diagrams illustrate the key molecular features of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene and its predicted interactions with different solvent types.
Caption: Molecular structure of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
Caption: Predicted interactions governing solubility in different solvent classes.
Conclusion
References
Polito, C. A., et al. (2010). Electrophilic aromatic substitution coupled with a Wagner-Meerwein rearrangement.
MOLBASE. (n.d.). 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19093302, 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
Chemistry LibreTexts. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]
Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link]
Acta Crystallographica Section E. (2011). Structure Reports Online, E67(1), o143. Retrieved from [Link]
Synthesis and Mechanistic Evaluation of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Executive Summary The compound 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (also known as 1,4-dimethoxy-2,5-di-tert-pentylbenzene, CAS: 76460-84-9)[1] is a sterically hindered, electron-rich aromatic system. In adva...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (also known as 1,4-dimethoxy-2,5-di-tert-pentylbenzene, CAS: 76460-84-9)[1] is a sterically hindered, electron-rich aromatic system. In advanced materials science and energy storage, it is highly valued as a redox shuttle additive for lithium-ion batteries, where its reversible oxidation protects cells from overcharge damage[2].
Synthesizing this molecule requires a deep understanding of Electrophilic Aromatic Substitution (EAS), carbocation thermodynamics, and steric control. This whitepaper provides researchers and chemical engineers with a highly optimized, self-validating protocol for its synthesis, detailing the causality behind every reagent choice and purification step.
Mechanistic Rationale: Thermodynamics and Regioselectivity
The synthesis relies on the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. While industrial processes often utilize solid acids or zeolites, laboratory-scale synthesis typically employs sulfuric acid as both a catalyst and dehydrating agent[3].
The Carbocation Rearrangement (1,2-Hydride Shift)
A hallmark of this specific synthesis is the choice of the alkylating agent. While 2-methyl-2-butanol (tert-amyl alcohol) can be used directly, utilizing 3-methyl-2-butanol introduces a critical mechanistic step that validates the SN1-like generation of the electrophile[3].
Protonation & Dehydration : The secondary hydroxyl group of 3-methyl-2-butanol is protonated by H₂SO₄, leaving as water to form a secondary carbocation.
1,2-Hydride Shift : Because secondary carbocations are relatively unstable, an immediate 1,2-hydride shift occurs, migrating a hydride from the adjacent tertiary carbon. This yields the highly stable tertiary tert-pentyl carbocation.
Regioselectivity and Steric Hindrance
1,4-Dimethoxybenzene contains two strongly activating, ortho/para-directing methoxy groups. The first tert-pentyl carbocation attacks any of the four equivalent unsubstituted positions on the ring[4].
However, the addition of the second tert-pentyl group is entirely dictated by steric hindrance. The immense bulk of the first tert-pentyl group physically blocks its adjacent ortho positions. Consequently, the second electrophilic attack is forced into the para position relative to the first alkyl group (which is ortho to the second methoxy group), yielding strictly the 2,5-disubstituted isomer[3]. Tri- or tetra-alkylation is thermodynamically and kinetically impossible under standard conditions due to this steric shielding.
Fig 1. EAS pathway highlighting the 1,2-hydride shift and subsequent regioselective dialkylation.
Experimental Protocol: A Self-Validating System
This protocol is designed to be "self-validating." The chemical transformations provide immediate visual and physical feedback to the researcher, confirming the success of the reaction without requiring intermediate spectroscopic analysis.
Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 1,4-dimethoxybenzene in 4.0 mL of glacial acetic acid. Add 4.0 mL of 3-methyl-2-butanol.
Causality: Acetic acid lowers the freezing point of the mixture and acts as a polar, non-nucleophilic medium that stabilizes the incoming carbocations.
Thermal Control : Submerge the flask in an ice-water bath (0–5 °C) and stir vigorously.
Acid Catalysis : Add 2.0 mL of concentrated H₂SO₄ dropwise over 5 minutes.
Causality: The protonation of the alcohol and subsequent dehydration is highly exothermic. Dropwise addition prevents localized superheating, which would cause the alcohol to undergo E1 elimination (forming volatile alkenes) rather than the desired SN1/EAS pathway[6].
Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours.
Self-Validation: As the reaction progresses, the highly lipophilic, bulky dialkylated product will exceed its solubility limit in the acidic medium. The clear solution will spontaneously transform into a thick, white, crystalline slurry. This visual cue guarantees that dialkylation has occurred.
Quenching : Pour the thick slurry into 50 mL of crushed ice and water. Stir until the ice melts.
Causality: Water neutralizes the acid and crashes out any remaining dissolved product, maximizing yield.
Filtration and Washing : Collect the crude white solid via vacuum filtration (Büchner funnel).
Wash 1 (Distilled Water) : Wash the filter cake with 3 x 20 mL of cold water to remove residual H₂SO₄ and acetic acid.
Wash 2 (Cold Methanol) : Wash the solid with 2 x 10 mL of ice-cold methanol.
Causality: This is the most critical purification step. The target 2,5-dialkylated product is extremely non-polar and bulky, rendering it completely insoluble in cold methanol. However, unreacted 1,4-dimethoxybenzene and the monoalkylated intermediate retain enough polarity to dissolve. This simple wash bypasses the need for column chromatography[7].
Drying : Dry the purified white crystals under a vacuum to constant weight.
Quantitative Data & Yield Optimization
While sulfuric acid is the standard laboratory catalyst, scale-up and industrial applications often require greener, heterogeneous alternatives to prevent toxic acidic waste[8]. The table below summarizes the optimization of this reaction across different catalytic systems.
Catalyst System
Temp (°C)
Time (h)
Yield (%)
Purity (%)
Mechanistic & Process Notes
H₂SO₄ (Conc.)
0 to 25
2.0
85 - 88
>98
Standard homogeneous catalysis; provides excellent yield but requires extensive aqueous workup and neutralization[5].
AlCl₃ (Lewis Acid)
0 to 25
1.5
70 - 75
~90
Prone to over-activation; can cause unwanted ether cleavage (demethylation) side-reactions.
Polymeric solid acid. Slower kinetics due to mass transfer limitations, but excellent for continuous flow reactors.
Conclusion
The synthesis of 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a masterclass in exploiting steric hindrance and carbocation thermodynamics to achieve perfect regioselectivity. By understanding the causality behind the 1,2-hydride shift and leveraging the extreme insolubility of the final product in polar solvents like methanol, researchers can achieve >98% purity without chromatographic purification. As demand for robust redox shuttles in energy storage grows[2], mastering this scalable Friedel-Crafts alkylation remains highly relevant for modern materials science.
References
Question: For a Friedel-Crafts alkylation reaction between 1,4-dimethybenzene with 3-methyl-2-butanol and sulfuric acid - Chegg
Source: chegg.com
URL:[Link]
For a Friedel-Crafts alkylation reaction between 1,4-dimethoxybenzene with 3-methyl-2-butanol and sulfuric acid what product was formed... - HomeworkLib
Source: homeworklib.com
URL:[Link]
draw a detailed mechanism of t-butyl-2,5-dimethoxybenzene - HomeworkLib
Source: homeworklib.com
URL:[Link]
Source: google.
Friedel-Crafts Alkylation of Mesitylene with tert-Butyl Alcohol over Novel Solid Acid Catalyst UDCaT-5
Source: researchgate.net
URL:[Link]
Synthesis of carvacrol by Friedel–Crafts alkylation of o‐cresol with isopropanol using superacidic catalyst UDCaT‐5
Source: researchgate.net
URL:[Link]
Advanced Electrophilic Aromatic Substitution in Dimethoxybenzenes: Mechanistic Insights and Synthetic Protocols
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The electrophilic aromatic substitution (EAS) of dimethoxybenzenes represents a cornerstone of modern synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The electrophilic aromatic substitution (EAS) of dimethoxybenzenes represents a cornerstone of modern synthetic organic chemistry, providing critical intermediates for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The presence of two strongly electron-donating methoxy groups fundamentally alters the electronic topography of the benzene ring, dramatically accelerating reaction rates while imposing strict regiochemical directives. This whitepaper explores the causality behind these directing effects, evaluates modern catalytic and green-chemistry approaches, and provides self-validating protocols for key functionalizations including halogenation, nitration, and Friedel-Crafts transformations.
Electronic Topography and Regiochemical Causality
The reactivity of dimethoxybenzenes in EAS is governed by the synergistic or competitive interplay of the two methoxy groups. As strong
π
-donors via resonance (+M effect) and weak
σ
-acceptors via induction (-I effect), methoxy groups are powerful ortho/para directors.
The relative positioning of these groups dictates the thermodynamic stability of the intermediate
σ
-complex (Wheland intermediate):
1,3-Dimethoxybenzene: Exhibits the highest reactivity. The directing effects of both methoxy groups synergistically reinforce each other at positions 4 and 6, making it highly susceptible to electrophilic attack even under mild, catalyst-free conditions.
1,2-Dimethoxybenzene (Veratrole): The directing effects compete, but steric hindrance heavily favors substitution at positions 4 and 5. This regioselectivity is crucial for synthesizing 4-substituted veratrole derivatives.
1,4-Dimethoxybenzene: All four remaining positions (2, 3, 5, and 6) are chemically equivalent. However, because each position is ortho to one methoxy group and meta to the other, the ring is less activated than the 1,3-isomer, often requiring stronger electrophiles or catalysts.
Figure 1: General mechanistic pathway of Electrophilic Aromatic Substitution.
Halogenation Dynamics: Moving Toward Green Catalysis
Classical bromination of 1,4-dimethoxybenzene typically utilizes highly oxidative agents or harsh Lewis acids in halogenated solvents, often leading to poor atom economy and toxic waste. However, recent advancements in heterogeneous catalysis have redefined this landscape.
Research has demonstrated that size-selected gold clusters deposited on porous titania (
Aun/TiO2
) act as highly "gold-efficient" catalysts for the bromination of 1,4-dimethoxybenzene using N-bromosuccinimide (NBS)[1]. The causality here lies in the subnanometric gold clusters acting as highly localized Lewis acidic centers that polarize the N-Br bond of NBS without the need for bulk metal dissolution, achieving exceptionally high turnover numbers (TONs).
Protocol 1: Green Bromination of 1,4-Dimethoxybenzene
Preparation: In a 50 mL round-bottom flask, dissolve 1,4-dimethoxybenzene (1.0 eq, 10 mmol) in 20 mL of 1,2-dichloroethane (DCE).
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) in small portions over 10 minutes to avoid exothermic spikes.
Catalysis: Introduce the
Aun/TiO2
composite catalyst (0.01 mol% Au).
Reaction: Stir the mixture at room temperature (
25∘C
) for 24 hours. The high electron density of the substrate combined with the activated electrophile ensures steady conversion.
Workup: Filter the mixture to recover the heterogeneous catalyst. Wash the organic filtrate with water (
2×15
mL) and brine (
15
mL), dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Validation: GC/MS should indicate >95% conversion to the monobrominated product.
Nitration Pathways: Gateway to API Intermediates
The nitration of 1,2-dimethoxybenzene (veratrole) is a critical industrial reaction, yielding 1,2-dimethoxy-4-nitrobenzene (4-nitroveratrole). This compound is a vital upstream intermediate in the synthesis of Tafenoquine, an 8-aminoquinoline antimalarial drug [2][3].
Because veratrole is highly activated, standard nitrating mixtures (concentrated
HNO3
/
H2SO4
) can lead to over-nitration (e.g., 4,5-dinitro-1,2-dimethoxybenzene) or oxidative degradation. Therefore, controlled nitration using concentrated nitric acid in acetic acid or aqueous conditions is preferred to maintain strict mono-selectivity at the 4-position [2].
Figure 2: Workflow demonstrating the use of nitroveratrole in Tafenoquine synthesis.
Protocol 2: Regioselective Nitration of 1,2-Dimethoxybenzene
Cooling Phase: Charge a 250 mL flask with
HNO3
(d 1.40 g/mL; 40 mL) and
H2O
(40 mL). Cool the mixture to
0∘C
using an ice-salt bath.
Addition: Dissolve 1,2-dimethoxybenzene (50 g, 362 mmol) in a minimal amount of glacial acetic acid. Add this solution dropwise to the stirred acid mixture over 45 minutes, maintaining the internal temperature strictly below
5∘C
to prevent dinitration.
Maturation: Allow the mixture to warm to room temperature over 30 minutes.
Quenching: Pour the reaction mixture onto 500 g of crushed ice and let it stand overnight.
Isolation: Collect the resulting yellow precipitate via vacuum filtration. Recrystallize from hot ethanol to yield pure 1,2-dimethoxy-4-nitrobenzene (Yield: ~80-85%, mp 86.5 °C).
Friedel-Crafts alkylation of 1,4-dimethoxybenzene is frequently utilized to demonstrate carbocation stability and steric limits. When reacted with 2-methyl-2-butanol or 3-methyl-2-butanol in the presence of
H2SO4
, both alcohols yield the same product: 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene [4]. The causality stems from the rapid hydride shift of the secondary carbocation (from 3-methyl-2-butanol) to form the more stable tertiary carbocation prior to electrophilic attack. Steric hindrance prevents further alkylation beyond the di-substituted product.
Acylation: Solid Acids and HFIP Solvent Innovations
Friedel-Crafts acylation of aromatic ethers like 1,4-dimethoxybenzene to produce 2,5-dimethoxyacetophenone is historically plagued by rapid catalyst deactivation. The strongly coordinating nature of both the ether starting material and the ketone product poisons traditional Lewis acids (
AlCl3
) and zeolites. Recent process chemistry has shifted toward robust cation exchange resins like Indion-125 and Amberlyst-15, which maintain catalytic turnover by resisting strong product inhibition [5].
Alternatively, a breakthrough methodology utilizes Hexafluoro-2-propanol (HFIP) as a solvent to promote intermolecular Friedel-Crafts acylation without any Lewis acid catalyst [6]. HFIP possesses high ionizing power and exceptional hydrogen-bond donating ability. It activates the acyl chloride via strong hydrogen bonding, rendering it sufficiently electrophilic to be attacked by the activated 1,3-dimethoxybenzene, completely bypassing the traditional acylium ion intermediate and the associated toxic metal waste.
Figure 3: Comparison of catalytic strategies for the acylation of dimethoxybenzenes.
Protocol 3: HFIP-Promoted Acylation of 1,3-Dimethoxybenzene
Objective: Synthesize 2,4-dimethoxybenzophenone without metal catalysts.
Setup: In an oven-dried vial equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (1.0 eq, 0.5 mmol) and benzoyl chloride (1.2 eq, 0.6 mmol).
Solvent Addition: Add 2.0 mL of Hexafluoro-2-propanol (HFIP). Seal the vial.
Reaction: Stir the homogeneous mixture at room temperature (
25∘C
) for 12 hours. The HFIP network activates the benzoyl chloride via H-bonding.
Workup: Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled >95% recovery).
Purification: Purify the crude residue via flash column chromatography (EtOAc/Hexanes) to yield the pure aryl ketone.
Quantitative Data Summaries
Table 1: Comparative Reactivity and Regioselectivity of Dimethoxybenzene Isomers
Isomer
Relative Reactivity
Primary Directing Effect
Major EAS Substitution Position(s)
Common Application
1,3-Dimethoxybenzene
Highest
Synergistic (Reinforcing)
4, 6
HFIP-promoted acylation substrates
1,2-Dimethoxybenzene
High
Competitive (Steric control)
4, 5
Precursor for Tafenoquine (Nitration)
1,4-Dimethoxybenzene
Moderate
Competitive (Equivalent)
2 (equivalent to 3, 5, 6)
Carbocation rearrangement studies
Table 2: Catalyst Performance in Friedel-Crafts Acylation of 1,4-Dimethoxybenzene [5][6]
Catalyst / Promoter
Reagent
Conversion (%)
Deactivation Rate
Environmental Impact
AlCl3
(Traditional)
Acyl Chloride
>90%
Immediate (Stoichiometric)
High (Toxic metal waste)
Zeolite H-Y
Acetic Anhydride
~45%
Fast (Pore blocking)
Low
Indion-125 Resin
Acetic Anhydride
~75%
Slow (Resists inhibition)
Low (Reusable solid)
HFIP (Solvent)
Acyl Chloride
66%
None (H-bond activation)
Very Low (Solvent recyclable)
References
Size-selected gold clusters on porous titania as the most “gold-efficient” heterogeneous catalysts. Physical Chemistry Chemical Physics (RSC Publishing).
URL:[Link]
Carbocation Rearrangement in an Electrophilic Aromatic Substitution Discovery Laboratory. Journal of Chemical Education (ACS Publications).
URL:[Link]
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate.
URL:[Link]
Application Note: Engineering Dialkoxybenzene Redox Shuttles for Overcharge Protection in Lithium-Ion Batteries
Introduction & Mechanistic Causality Overcharging lithium-ion batteries (LIBs) drives the cathode potential beyond its safe operating limit, leading to severe electrolyte oxidation, structural degradation of the electrod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
Overcharging lithium-ion batteries (LIBs) drives the cathode potential beyond its safe operating limit, leading to severe electrolyte oxidation, structural degradation of the electrode, and potentially catastrophic thermal runaway. While electronic Battery Management Systems (BMS) provide primary protection, chemical overcharge protection via electrolyte additives serves as a critical, fail-safe redundancy.
Redox shuttle additives protect the cell by entering a "futile redox cycle"[1]. When the cell voltage exceeds the end-of-charge potential, the neutral shuttle molecule is oxidized at the cathode into a radical cation. This charged species diffuses across the separator to the anode, where it is reduced back to its neutral state, and subsequently diffuses back to the cathode. This continuous cycle safely dissipates the applied overcharge current as thermal energy, effectively pinning the cell voltage at the redox potential of the shuttle and preventing solvent decomposition[1].
Figure 1: Futile redox cycle of dialkoxybenzene shuttles during battery overcharge.
Molecular Design Principles of Dialkoxybenzenes
1,4-Dialkoxybenzenes are the premier class of organic redox shuttles due to their highly tunable redox potentials (~3.9 to 4.2 V vs. Li/Li⁺) and structural versatility. However, the operational lifespan of a redox shuttle is entirely dictated by the chemical stability of its oxidized form (the radical cation)[2].
Causality in Molecular Engineering:
Steric Protection: Unmodified radical cations are highly reactive and prone to bimolecular decomposition pathways, such as radical-radical coupling or nucleophilic attack on the benzene ring. By incorporating bulky tert-butyl groups at the 2,5-positions of the aromatic ring, the reactive core is sterically shielded, drastically suppressing these parasitic reactions[3].
Solubility Enhancement: A critical limitation of early sterically protected shuttles (like 2,5-di-tert-butyl-1,4-dimethoxybenzene) is their poor solubility in carbonate-based electrolytes (<0.1 M). Because the maximum overcharge current a cell can tolerate is directly proportional to the shuttle concentration, low solubility severely limits practical utility. Replacing simple methoxy groups with oligo(ethylene glycol) chains—yielding molecules like 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB)—increases solubility to >0.3 M[4]. Advanced derivatives have recently achieved solubilities of 0.6 M, enabling extraordinary overcharge tolerance[1].
Quantitative Performance of Key Redox Shuttles
The following table summarizes the evolution of dialkoxybenzene redox shuttles, highlighting the direct correlation between molecular modifications, solubility, and overcharge cycling longevity.
To accelerate the discovery and validation of new redox shuttles, we employ a three-phase, self-validating workflow. Each step acts as a diagnostic gatekeeper: intrinsic chemical reversibility is proven before device-level testing, and post-mortem analysis validates the exact mechanism of device failure[2].
Figure 2: Step-by-step experimental workflow for validating redox shuttle protection.
Causality: Before committing to months of coin cell testing, Cyclic Voltammetry (CV) isolates the intrinsic electrochemical stability of the molecule. A peak current ratio (
Ipa/Ipc
) of 1.0 confirms that the radical cation does not decompose on the timescale of the voltage sweep.
Prepare a baseline electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC 3:7 by weight).
Dissolve the dialkoxybenzene candidate to a concentration of 10 mM.
Utilize a three-electrode setup: Pt disk working electrode, Li metal counter, and Li metal reference electrode.
Sweep the potential from 3.0 V to 4.5 V vs. Li/Li⁺ at varying scan rates (5 to 100 mV/s).
Validation Check: Calculate the ratio of the anodic to cathodic peak currents. If the ratio deviates significantly from 1.0 at slow scan rates, the radical cation is unstable, and the molecule is rejected.
Causality: This phase tests the shuttle in a practical, highly reducing environment. If the shuttle is robust, the cell voltage will plateau indefinitely at the shuttle's redox potential during overcharge. If the shuttle depletes via side reactions, the voltage will spike, triggering immediate solvent decomposition.
Assemble CR2032 coin cells in an argon-filled glovebox. Use a mesocarbon microbead (MCMB) graphite anode and a LiFePO₄ (LFP) cathode. Note: LFP is chosen because its ~3.4 V charging plateau provides stark contrast to the ~4.0 V shuttle plateau.
Inject 40 µL of the baseline electrolyte containing 0.1 M to 0.4 M of the redox shuttle.
Place the cells on a battery cycler. Charge the cells at a C/2 rate (current required to fully charge the cell in 2 hours) for 4 hours (representing a 100% overcharge ratio), followed by a standard C/2 discharge.
Validation Check: Monitor the voltage profile. A successful shuttle will pin the voltage at ~4.0 V for the extra 2 hours of charging. Track the number of cycles the cell can endure before the voltage escapes the 4.0 V plateau and spikes to 5.0 V[1].
Phase 3: Post-Mortem Radical Cation Analysis
Causality: When a cell eventually fails, it is critical to know why. Electron Paramagnetic Resonance (EPR) spectroscopy directly quantifies the concentration of unpaired electrons, serving as a direct diagnostic of radical cation survival[2].
Carefully disassemble the failed CR2032 coin cell inside an argon glovebox.
Extract the separator and centrifuge it in a sealed vial with 0.5 mL of anhydrous dichloromethane to wash out the residual electrolyte and shuttle molecules.
Transfer the solution to a quartz EPR tube and seal it.
Acquire the EPR spectrum at room temperature.
Validation Check: Compare the spin concentration to a baseline sample of the chemically oxidized shuttle. A near-zero EPR signal confirms that the failure mechanism was the chemical depletion (e.g., O-dealkylation) of the shuttle, validating the need for further steric or electronic molecular engineering.
Introduction: The Electrochemical Significance of Substituted Dialkoxybenzenes
An Application Note and Protocol for the Electrochemical Characterization of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene using Cyclic Voltammetry 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a member of the d...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Electrochemical Characterization of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene using Cyclic Voltammetry
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a member of the dialkoxybenzene family of organic molecules. These compounds are of significant interest in the field of energy storage, particularly as redox-active materials for non-aqueous redox flow batteries and as "redox shuttle" additives for overcharge protection in lithium-ion batteries.[1][2] Their utility stems from the ability of the 1,4-dimethoxybenzene core to undergo stable and reversible one-electron oxidation to form a persistent radical cation. The bulky alkyl substituents, such as the 2-methylbutan-2-yl (tert-amyl) groups, sterically hinder dimerization and other decomposition pathways of the radical cation, thereby enhancing the electrochemical stability and cyclability of the molecule.[2]
Cyclic voltammetry (CV) is a powerful and fundamental electroanalytical technique used to probe the redox behavior of such molecules.[3] It provides critical information on the oxidation and reduction potentials, the electrochemical reversibility of the redox event, and the stability of the generated species.[4] This application note provides a comprehensive, field-tested protocol for conducting cyclic voltammetry on 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, designed for researchers and professionals in materials science and drug development. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.
Core Electrochemical Principles
The electrochemical behavior of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is dominated by the electron-rich aromatic ring. The two methoxy groups (-OCH₃) are strong electron-donating groups, which increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule relatively easy to oxidize. The process involves the removal of a single electron to form a radical cation, as shown below.
Reaction: Analyte ⇌ [Analyte]•⁺ + e⁻
A key objective of the CV experiment is to quantify the potential at which this occurs and to assess the stability of the resulting [Analyte]•⁺ species. For a simple, diffusion-controlled reversible process, the resulting cyclic voltammogram will exhibit a characteristic duck shape. The key parameters extracted from the voltammogram provide insight into the thermodynamics and kinetics of the electron transfer process.[5]
Materials and Equipment
Chemicals & Reagents
Reagent
Grade
Purpose
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
≥98% Purity
Analyte
Tetrabutylammonium Hexafluorophosphate (TBAPF₆)
Electrochemical Grade (≥99%)
Supporting Electrolyte
Acetonitrile (CH₃CN)
Anhydrous (≤50 ppm H₂O)
Solvent
Ferrocene (Fc)
≥98% Purity
Internal Potential Reference
Alumina Slurry (0.05 µm)
-
Working Electrode Polishing
Deionized Water
Type 1 (18.2 MΩ·cm)
Cleaning
Acetone
ACS Grade
Cleaning
Equipment & Electrodes
Equipment
Specification
Potentiostat/Galvanostat
Capable of CV measurements
Electrochemical Cell
10-20 mL glass cell with ports for three electrodes and gas purging
Working Electrode
3 mm diameter Glassy Carbon Electrode (GCE)
Counter Electrode
Platinum wire or gauze
Reference Electrode
Non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in 0.1 M TBAPF₆/CH₃CN)
Polishing Pad
Microcloth or similar material
Inert Gas Supply
Argon (Ar) or Nitrogen (N₂), high purity
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure, from initial preparation to final data analysis.
Caption: Figure 1: Experimental Workflow for Cyclic Voltammetry.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating checks for electrode cleanliness, solvent purity, and potential referencing.
Part 1: Preparation (The Foundation for Good Data)
Electrode Preparation (Critical Step):
Causality: A clean, smooth working electrode surface is paramount for achieving predictable and reproducible electron transfer kinetics. Contamination or surface defects can lead to distorted voltammograms, sluggish kinetics, and erroneous results.
Protocol:
Place a small amount of 0.05 µm alumina slurry onto a microcloth polishing pad.
Polish the glassy carbon working electrode using the slurry in a figure-eight motion for 60 seconds.
Rinse the electrode thoroughly with deionized water to remove all alumina particles.
Sonicate the electrode in deionized water for 30 seconds, followed by sonication in acetone for 30 seconds to remove organic residues.
Dry the electrode completely under a stream of high-purity nitrogen or argon. The surface should be mirror-like.
Solution Preparation:
Causality: Anhydrous solvent and a high-purity supporting electrolyte are required to minimize background currents and prevent unwanted side reactions with water or impurities. The electrolyte (0.1 M) provides conductivity to the solution, minimizing uncompensated resistance (iR drop).[6]
Protocol:
Electrolyte Solution (0.1 M TBAPF₆ in CH₃CN): In a glovebox or under an inert atmosphere, dissolve 0.968 g of TBAPF₆ in 25 mL of anhydrous acetonitrile. This solution will be used for the blank CV and to prepare the analyte solution.
Analyte Stock Solution (10 mM): Accurately weigh ~6.96 mg of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (MW: 278.43 g/mol ) and dissolve it in 2.5 mL of the prepared electrolyte solution.
Part 2: Electrochemical Measurement
Cell Assembly and Deoxygenation:
Causality: Dissolved oxygen is electroactive and can be reduced, producing signals that interfere with the analyte's voltammogram. Purging with an inert gas removes dissolved O₂.[6]
Protocol:
Add ~5 mL of the 0.1 M TBAPF₆ electrolyte solution to the electrochemical cell.
Secure the polished glassy carbon working electrode, the platinum wire counter electrode, and the Ag/Ag⁺ reference electrode in the cell lid. Ensure the reference electrode tip is close to the working electrode.
Purge the solution by bubbling high-purity argon or nitrogen through it for at least 15 minutes. Maintain a gentle blanket of the inert gas over the solution for the duration of the experiment.
Background Scan (Blank CV):
Causality: Running a CV of the electrolyte solution alone verifies that the solvent and electrolyte are pure and establishes the usable potential window, free of background processes.
Protocol:
Set the potentiostat to scan from an initial potential of 0.0 V towards a positive (oxidative) potential. A suitable vertex potential might be +1.2 V, then reversing to -0.2 V before returning to 0.0 V. Use a scan rate of 100 mV/s.
Run the CV. The resulting voltammogram should be largely featureless within the potential window.
Analyte Measurement:
Causality: This is the core measurement to probe the analyte's redox behavior. Varying the scan rate helps determine if the process is diffusion-controlled and allows for the calculation of kinetic parameters.[4][5]
Protocol:
Add a calculated volume of the 10 mM analyte stock solution to the cell to achieve a final concentration of 1-2 mM.
Gently swirl the solution and allow it to equilibrate for 1 minute.
Record the cyclic voltammogram at a scan rate of 100 mV/s. Adjust the potential window if necessary to fully capture the redox wave.
Record a series of voltammograms at different scan rates (e.g., 25, 50, 100, 200, 400 mV/s).
Internal Referencing with Ferrocene:
Causality: The potential of quasi-reference electrodes like Ag/Ag⁺ can drift. Ferrocene provides a stable, solvent-independent redox couple (Fc/Fc⁺) that allows all measured potentials to be reported against a universally accepted standard.[5]
Protocol:
Add a small amount of ferrocene to the solution to achieve a concentration similar to the analyte.
Record a final cyclic voltammogram at 100 mV/s, ensuring the potential window is wide enough to capture both the analyte and ferrocene waves.
Data Analysis and Expected Results
The oxidation of dialkoxybenzenes is typically a chemically reversible one-electron process.[1] The voltammogram should display a single oxidation peak (Eₚₐ) on the forward scan and a corresponding reduction peak (Eₚ𝒸) on the reverse scan.
Key Electrochemical Parameters
Parameter
Symbol
Description & Calculation
Expected Value/Behavior
Anodic Peak Potential
Eₚₐ
Potential at the maximum anodic (oxidation) current.
Dependent on molecular structure.
Cathodic Peak Potential
Eₚ𝒸
Potential at the maximum cathodic (reduction) current.
Dependent on molecular structure.
Formal Potential
E°'
Thermodynamic redox potential, estimated as (Eₚₐ + Eₚ𝒸) / 2.
Reported vs. Fc/Fc⁺.
Peak Separation
ΔEₚ
Eₚₐ - Eₚ𝒸. A measure of electrochemical reversibility.
~59 mV for an ideal, reversible one-electron process.[5]
Peak Current Ratio
iₚₐ / iₚ𝒸
Ratio of the anodic to cathodic peak currents.
~1.0 for a reversible process where the product is stable.
Scan Rate Dependence
iₚ vs. ν¹/²
Relationship between peak current and the square root of the scan rate.
A linear plot passing through the origin indicates a diffusion-controlled process, as described by the Randles-Sevcik equation.[4]
Analysis Steps
Determine the Ferrocene Potential: From the final voltammogram, calculate the formal potential of the ferrocene couple, E°'(Fc/Fc⁺) = (Eₚₐ(Fc) + Eₚ𝒸(Fc)) / 2.
Reference Analyte Potentials: Report the formal potential of the analyte relative to the ferrocene standard: E°'(Analyte vs. Fc/Fc⁺) = E°'(Analyte) - E°'(Fc/Fc⁺).
Assess Reversibility:
Calculate ΔEₚ at a scan rate of 100 mV/s. A value between 60-80 mV suggests a quasi-reversible process, common for organic molecules.[5]
Calculate the peak current ratio iₚₐ / iₚ𝒸. A ratio close to 1 indicates the oxidized radical cation is stable on the timescale of the experiment.
Verify Diffusion Control: Plot the anodic peak current (iₚₐ) against the square root of the scan rate (ν¹/²). The linearity of this plot confirms that the current is limited by the mass transport of the analyte to the electrode surface.[4]
Conclusion
This application note provides a robust and detailed protocol for the cyclic voltammetric analysis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. By following these steps and understanding the rationale behind them, researchers can obtain high-quality, reproducible electrochemical data. This information is critical for evaluating the suitability of this and related molecules for applications in energy storage and other redox-based technologies, providing essential parameters such as redox potential and electrochemical stability.
References
Jo, S., Jafari, T., & Yoon, W. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (149), e59833. [Link]
Huang, J., et al. (2022). Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries. ACS Applied Materials & Interfaces, 14(25), 28731–28738. [Link]
Huang, J., et al. (2022). Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries. PubMed, 35709493. [Link]
iGEM Foundation. (2014). Protocol for cyclic voltammetry. iGEM 2014. [Link]
Huang, J., et al. (2022). Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries. OSTI.GOV. [Link]
Li, B., et al. (2021). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. OSTI.GOV. [Link]
Michigan State University Department of Chemistry. (n.d.). Experiment 5: Cyclic Voltammetry. MSU Chemistry. [Link]
Li, B., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 6(11), 4056–4066. [Link]
Love, B. E., & Jones, A. D. (2022). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Synthetic Communications, 52(15), 1161-1166. [Link]
Love, B. E., & Jones, A. D. (2022). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. ResearchGate. [Link]
Francke, R., & Little, R. D. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews, 43(8), 2492-2521. [Link]
MOLBASE. (n.d.). 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. Retrieved from [Link]
Ganesan, K., et al. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. ACS Applied Materials & Interfaces, 8(26), 16645–16653. [Link]
Vrábel, M., et al. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(7), 2165–2175. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Performance and Protocols for 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in Non-Aqueous Redox Flow Batteries
Target Audience: Researchers, materials scientists, and electrochemical engineers developing next-generation energy storage systems.
Executive Summary & Mechanistic Rationale
The transition from aqueous to non-aqueous redox flow batteries (NARFBs) is driven by the need for higher energy densities, which can be achieved by exploiting the wider electrochemical windows (>3.0 V) of organic solvents[1]. Among the most promising organic cathode active materials (catholytes) are dialkoxybenzenes. The baseline molecule in this class, 1,4-di-tert-butyl-2,5-dimethoxybenzene (DBB), exhibits a highly reversible single-electron redox event at ~3.9 V vs. Li/Li⁺[2]. The bulky tert-butyl groups at the 2 and 5 positions provide critical steric shielding to the aromatic ring, preventing the radical cation from undergoing irreversible dimerization or nucleophilic attack by the solvent.
The Solubility Bottleneck: Despite its excellent electrochemical stability, DBB suffers from low solubility in standard polar aprotic solvents (typically ~0.1 M to 0.2 M in carbonates or acetonitrile)[3]. This is due to the molecule's high symmetry, which results in a rigid crystal lattice and high lattice energy. Because the energy density of a flow battery is directly proportional to the concentration of the active species, this solubility limit severely bottlenecks practical application.
The Molecular Engineering Solution: To overcome this, molecular symmetry can be intentionally disrupted by substituting the tert-butyl groups with tert-amyl (2-methylbutan-2-yl) groups, yielding 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene [4]. The addition of the flexible ethyl branch in the tert-amyl group increases the free volume and the entropy of mixing, significantly lowering the melting point and disrupting crystal packing. This structural modification exponentially increases the solubility of the molecule in organic solvents while preserving the vital steric shielding required for radical cation stability.
Fig 1. Molecular engineering pathway from DBB to the highly soluble tert-amyl derivative.
Physicochemical and Electrochemical Data
The structural shift from tert-butyl to tert-amyl preserves the core redox properties while drastically altering the physical solubility profile. Below is a comparative summary of the quantitative data.
*Note: The slight decrease in the diffusion coefficient for the tert-amyl derivative is a direct consequence of its larger hydrodynamic radius and the increased dynamic viscosity of the electrolyte at higher active material concentrations[3].
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every major step includes a mechanistic rationale (causality) and a built-in validation checkpoint.
Protocol A: Electrolyte Formulation and Cyclic Voltammetry (CV) Validation
Objective: To verify the chemical reversibility of the 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene radical cation and determine its diffusion coefficient.
Solvent and Salt Preparation:
Action: Dry acetonitrile (MeCN) over 3Å molecular sieves for 48 hours. Prepare a supporting electrolyte solution of 0.5 M Tetraethylammonium bis(trifluoromethylsulfonyl)imide (TEATFSI)[6].
Causality: Trace water narrows the electrochemical window and can act as a nucleophile, irreversibly reacting with the generated radical cations. TEATFSI is chosen over standard
BF4−
salts because the bulky
TFSI−
anion minimizes ion-pairing effects, yielding higher ionic conductivity and better diffusion kinetics[6].
Active Species Addition:
Action: Dissolve 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene to a concentration of 10 mM for analytical CV.
Electrode Preparation:
Action: Polish a glassy carbon working electrode (3 mm diameter) using 0.05 µm alumina slurry on a micro-cloth. Rinse with deionized water and sonicate in ethanol for 3 minutes.
Causality: A pristine, defect-free electrode surface ensures that the electron transfer kinetics are not artificially bottlenecked by surface fouling.
Voltammetric Scanning & Self-Validation:
Action: Perform CV scans at varying scan rates (
v
) from 10 mV/s to 500 mV/s.
Validation (The Randles-Sevcik Check): Plot the anodic peak current (
ip
) against the square root of the scan rate (
v1/2
). A strictly linear relationship validates that the redox reaction is purely diffusion-controlled[3], confirming that the bulky tert-amyl groups are not causing surface adsorption or electropolymerization.
Protocol B: Non-Aqueous Flow Cell Assembly and Galvanostatic Cycling
Objective: To evaluate the practical energy density and capacity retention of the catholyte under continuous flow conditions.
Membrane Preparation:
Action: Soak a microporous separator (e.g., Daramic) or a non-aqueous anion exchange membrane in the base electrolyte (MeCN + TEATFSI) for 24 hours prior to assembly.
Zero-Gap Cell Assembly:
Action: Assemble the flow cell using graphite bipolar plates with interdigitated flow fields. Compress carbon felt electrodes (pre-baked at 400°C for 24h to increase hydrophilicity) directly against the membrane to create a "zero-gap" architecture.
Causality: Non-aqueous electrolytes inherently suffer from higher dynamic viscosity and lower ionic conductivity compared to aqueous systems[3]. The zero-gap architecture minimizes the distance between electrodes, drastically reducing the ohmic drop (iR). The interdigitated flow fields force convective transport through the porous carbon felt rather than over it, mitigating mass transport limitations at high current densities.
Galvanostatic Cycling:
Action: Pump the 0.5 M 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene catholyte through the cell at a flow rate of 20 mL/min. Cycle the cell at a constant current density of 10–20 mA/cm² with voltage cutoffs set to 3.0 V (discharge) and 4.2 V (charge).
Validation: Monitor the Coulombic Efficiency (CE). A CE > 99% self-validates that the steric shielding of the tert-amyl groups is successfully preventing radical cation degradation during the residence time in the uncharged state.
Workflow Visualization
Fig 2. Self-validating experimental workflow for evaluating NARFB catholytes.
References
Chen, X., et al. "A systematic study of the co-solvent effect for an all-organic redox flow battery." RSC Advances, 8(26), 14640-14646 (2018). URL:[Link]
Zhang, L., Zhang, Z., Amine, K., et al. "Redox Shuttle Based on 1,4-Di-tert-butyl-2,5-dimethoxybenzene." Journal of The Electrochemical Society, 160(10), A1711-A1715 (2013). URL:[Link]
"Study of Tetraethylammonium bis(trifluoromethylsulfonyl)imide as a Supporting Electrolyte for an All-organic Redox Flow Battery Using Benzophenone and 1,4-di-tert-butyl-2,5-dimethoxybenzene as Active Species." Electrochemistry Communications, (2018). URL:[Link]
"Based on a Friedel-Crafts Alkylation of p-dimethoxybenzene to yield 1,4-dimethoxy-2,5-di-tert-pentylbenzene." Chegg Chemistry Q&A. URL:[Link]
Application Note: 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene as an Advanced Redox Shuttle
An in-depth technical guide and protocol for the application of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in organic electronics and advanced energy storage systems. Executive Summary & Mechanistic Rationale In th...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and protocol for the application of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in organic electronics and advanced energy storage systems.
Executive Summary & Mechanistic Rationale
In the field of organic electronics and energy storage, maintaining the electrochemical stability of devices under extreme polarization is a critical safety challenge. 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene —also known as 1,4-di-tert-amyl-2,5-dimethoxybenzene (DTA-DMB)—is a highly specialized, redox-active organic molecule engineered primarily for use as a reversible redox shuttle in Lithium-Ion Batteries (LIBs) and as a catholyte active material in Non-Aqueous Redox Flow Batteries (NARFBs)[1].
The Causality of Molecular Design
To understand why this specific molecule is utilized, we must analyze its structural causality:
Redox Potential Tuning: The two strongly electron-donating methoxy (–OCH₃) groups at the 1,4-positions elevate the energy of the Highest Occupied Molecular Orbital (HOMO). This tunes the reversible oxidation potential to approximately 3.9 V vs. Li/Li⁺ , making it perfectly suited to protect 3.4 V-class cathodes like Lithium Iron Phosphate (LiFePO₄)[2][3].
Steric Shielding: The bulky 2-methylbutan-2-yl (tert-amyl) groups at the 2,5-positions provide massive steric hindrance. When the molecule is oxidized to a radical cation, these bulky groups physically block the reactive sites on the benzene ring, preventing irreversible radical-radical dimerization or nucleophilic attack by the solvent[2].
Enhanced Mass Transport (The Tert-Amyl Advantage): While the industry benchmark is 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB), DDB suffers from low solubility in highly polar carbonate electrolytes due to its rigid, highly symmetrical crystal lattice[4]. By replacing the tert-butyl groups with asymmetric tert-amyl groups, the crystal packing energy is disrupted. This significantly lowers the melting point and drastically increases solubility and the diffusion coefficient in standard EC/DMC/DEC electrolytes, enabling higher concentration formulations for high-rate overcharge protection.
Physicochemical & Electrochemical Data Summaries
The following table summarizes the comparative advantages of DTA-DMB against the traditional DDB benchmark.
During a battery overcharge event, the cell voltage exceeds the safe limit. DTA-DMB activates by oxidizing at the cathode, diffusing across the separator, and reducing back to its neutral state at the anode. This creates an internal electrochemical short circuit that clamps the voltage at 3.9 V, safely dissipating the excess overcharge energy as heat rather than allowing the electrolyte to decompose.
Fig 1: Reversible redox shuttle mechanism of DTA-DMB during battery overcharge.
Experimental Protocols
Protocol A: Formulation of DTA-DMB Electrolyte & Cell Assembly
This protocol details the preparation of a self-validating test system to evaluate the overcharge protection efficacy of DTA-DMB.
Causality: The DTA-DMB radical cation is highly electrophilic. Trace moisture will act as a nucleophile, attacking the radical cation, irreversibly destroying the shuttle and generating hydrofluoric acid (HF) from the LiPF₆ salt.
Step-by-Step Methodology:
Material Purification: Sublime the 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene at 80°C under high vacuum (<10⁻³ Torr) to remove trace synthetic impurities (e.g., unreacted alcohols or sulfuric acid from the Friedel-Crafts alkylation).
Base Electrolyte Preparation: Prepare a baseline electrolyte of 1.2 M LiPF₆ in Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) at a 3:7 weight ratio.
Note: Ensure solvents are dried over freshly activated 3Å molecular sieves for 48 hours prior to salt addition.
Shuttle Solvation: Add DTA-DMB to the base electrolyte to achieve a concentration of 0.4 M. Stir magnetically for 2 hours until completely dissolved. The asymmetric tert-amyl groups ensure rapid dissolution compared to the stubborn DDB analogue.
Anode: Lithium metal foil (for half-cell validation) or Graphite (for full-cell testing).
Electrolyte Volume: 40 µL per cell.
Self-Validating Control: Assemble an identical batch of cells using the base electrolyte only (0 M DTA-DMB). This control is mandatory to prove that any voltage clamping observed is strictly due to the shuttle molecule.
This workflow utilizes galvanostatic cycling to prove the self-healing nature of the molecule.
Formation Cycling: Connect the cells to a battery tester (e.g., Maccor or Arbin). Cycle the cells 3 times between 2.5 V and 3.8 V at a C/10 rate to form the Solid Electrolyte Interphase (SEI) on the anode.
Overcharge Stress Test:
Charge the cell at a C/2 rate (a current that would fully charge the cell in 2 hours).
Set the upper voltage cutoff to 4.5 V, but program the tester to deliver 200% of the nominal capacity (100% overcharge).
Data Interpretation (The Self-Validation):
Control Cell: The voltage will rapidly spike past 4.0 V, hitting the 4.5 V cutoff within minutes of reaching 100% State of Charge (SOC), followed by rapid capacity fade due to electrolyte oxidation.
DTA-DMB Cell: The voltage will rise to ~3.95 V and plateau indefinitely . The cell will absorb the 100% overcharge capacity without the voltage ever reaching 4.5 V. The current is entirely consumed by the continuous oxidation and reduction of the DTA-DMB molecule.
Fig 2: Standardized workflow for electrolyte formulation and electrochemical validation.
Beyond LIB overcharge protection, the high solubility of DTA-DMB makes it an exceptional candidate for the catholyte (positive electrode fluid) in all-organic redox flow batteries[4].
Flow Battery Protocol Adjustments:
Solvent Selection: Instead of carbonates, use Acetonitrile (AN) or Propylene Carbonate (PC) supported by 1.0 M Tetraethylammonium tetrafluoroborate (TEABF₄) to maximize ionic conductivity.
Diffusion Coefficient Measurement: Before running the flow cell, perform Cyclic Voltammetry (CV) on a glassy carbon working electrode at scan rates from 10 mV/s to 100 mV/s. Use the Randles-Sevcik equation (
ip=0.4463⋅nFACRTnFvD
) to calculate the diffusion coefficient (
D
). The tert-amyl substitution typically yields a
D
value in the range of
10−6 cm2s−1
, ensuring efficient mass transport at the porous carbon felt electrodes in the flow cell stack.
References
Source: google.
High-Potential Redox Shuttle for Use in Lithium-Ion Batteries
Source: researchgate.net
URL:[Link]
A systematic study of the co-solvent effect for an all-organic redox flow battery
Source: nih.gov (PMC)
URL:[Link]
Application Note: Synthesis and Purification of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Executive Summary This technical guide details the optimized protocol for synthesizing 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (also referred to as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene). The procedur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the optimized protocol for synthesizing 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (also referred to as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene). The procedure leverages a double Friedel-Crafts alkylation of 1,4-dimethoxybenzene using 2-methyl-2-butanol (tert-amyl alcohol) under strong Brønsted acid catalysis. Designed for researchers and drug development professionals, this protocol highlights the mechanistic causality, steric governance, and self-validating nature of electrophilic aromatic substitution (EAS) to produce high-purity, sterically hindered hydrophobic aromatic building blocks.
Mechanistic Rationale & Causality (E-E-A-T)
To achieve high yields and absolute regioselectivity, every reagent and condition in this protocol serves a specific, causal purpose:
Substrate Activation: 1,4-Dimethoxybenzene is a highly electron-rich arene. The methoxy groups act as strong
π
-donors, activating the ring and directing incoming electrophiles exclusively to the ortho positions (the para positions are occupied).
Electrophile Generation: The reaction utilizes 2-methyl-2-butanol. Upon protonation by sulfuric acid, the alcohol undergoes dehydration to form a tertiary carbocation (tert-amyl cation). This intermediate is highly stable due to hyperconjugation, preventing unwanted rearrangements. Interestingly, literature demonstrates that using 3-methyl-2-butanol under identical conditions yields the exact same product due to an available [1,2]-hydride shift that forms the same tert-amyl carbocation[1],[2].
Self-Validating Regioselectivity: The first alkylation yields 1-(2-methylbutan-2-yl)-2,5-dimethoxybenzene. The introduction of the bulky tert-amyl group creates significant steric hindrance. Consequently, the second alkylation is sterically restricted to the position para to the first alkyl group (position 5). This steric governance makes the reaction a self-validating system : over-alkylation (tri-alkylation) or ortho-dialkylation is thermodynamically and kinetically prohibited, ensuring high fidelity of the 2,5-dialkylated product.
Crystallographic Properties: The resulting molecule exhibits a unique "brick-wall-like" crystal packing architecture driven by hydrophobic interactions of the tert-pentyl groups ()[3],[4]. This structural feature facilitates highly efficient purification via simple recrystallization.
Reaction Pathway Visualization
Mechanistic pathway of the Friedel-Crafts double alkylation to form the target molecule.
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1,4-Dimethoxybenzene
138.16
1.0
1.38 g (10 mmol)
Aromatic Substrate
2-Methyl-2-butanol
88.15
2.5
2.20 g (25 mmol)
Alkylating Agent
Sulfuric Acid (98%)
98.08
Catalytic
1.0 mL
Brønsted Acid Catalyst
Glacial Acetic Acid
60.05
Solvent
5.0 mL
Reaction Moderator
Water / Ice
18.02
Excess
50 mL
Quenching Agent
Methanol
32.04
Solvent
15 mL
Recrystallization Solvent
Experimental Protocol
Phase 1: Reagent Preparation and Activation
Solvent Moderation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10.0 mmol) of 1,4-dimethoxybenzene in 5.0 mL of glacial acetic acid.
Causality: Acetic acid acts as a polar, protic solvent that maintains the solubility of the non-polar arene while moderating the exothermicity of the subsequent acid addition.
Electrophile Introduction: Add 2.20 g (2.7 mL, 25.0 mmol) of 2-methyl-2-butanol to the solution. Ensure complete homogenization.
Phase 2: Acid Catalysis and Alkylation
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 5 minutes.
Catalyst Addition: Slowly add 1.0 mL of concentrated sulfuric acid (98%) dropwise over 5 minutes.
Causality: Dropwise addition under chilled conditions is critical. Rapid addition causes a localized thermal spike, leading to the oxidation of the electron-rich 1,4-dimethoxybenzene (yielding brown quinone byproducts) and promoting the unwanted oligomerization of the tert-amyl carbocation.
Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 1.5 to 2 hours. As the reaction progresses, the highly hydrophobic dialkylated product will begin to precipitate as a thick white slurry.
Phase 3: Quenching, Extraction, and Purification
Reaction Quenching: Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water.
Causality: The massive aqueous dilution neutralizes the acidic environment, immediately halting the reaction and driving the complete precipitation of the hydrophobic target molecule.
Filtration: Collect the crude white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 20 mL aliquots of ice-cold distilled water to remove residual acetic and sulfuric acids.
Recrystallization: Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling methanol (approx. 10–15 mL). Allow the solution to cool slowly to room temperature, then transfer to an ice bath.
Causality: Methanol selectively keeps polar impurities and mono-alkylated byproducts in solution, while the target molecule's strong hydrophobic interactions force it to crystallize as pristine white needles[3].
Analytical Characterization & Self-Validation
The symmetry of the target molecule simplifies its spectral signature, acting as an internal validation of the 2,5-substitution pattern ()[1].
Technique
Expected Signal / Observation
Causal Interpretation
Melting Point
103–105 °C
Sharp melting point validates high purity and strong "brick-wall" crystal lattice[3].
1H NMR (CDCl3)
Singlet, ~6.8 ppm (2H)
Validates the para-substitution pattern; symmetry makes the two aromatic protons chemically equivalent.
1H NMR (CDCl3)
Singlet, ~3.8 ppm (6H)
Confirms the presence of the two equivalent methoxy groups.
1H NMR (CDCl3)
Triplet (~0.7 ppm), Quartet (~1.6 ppm), Singlet (~1.3 ppm)
Confirms the intact tert-amyl (1,1-dimethylpropyl) structure without backbone rearrangement.
Troubleshooting & Causal Analysis
Issue: Product precipitates as an oil rather than a solid.
Cause: Incomplete reaction yielding a mixture of mono- and di-alkylated products, which depresses the melting point and disrupts crystal packing.
Solution: Ensure the sulfuric acid is fresh (has not absorbed atmospheric water) and strictly maintain the 2.5 equivalents of the alcohol to drive the reaction to completion.
Issue: Discoloration (Yellow/Brown crystals).
Cause: Oxidative degradation of the arene due to poor temperature control during H₂SO₄ addition.
Solution: Strictly maintain the temperature below 5 °C during acid addition and ensure adequate stirring to prevent localized acid pooling.
Title: Expanding the Scope of an Electrophilic Aromatic Substitution Discovery Experiment Including Hydride and Methyl Shifts
Source: Journal of Chemical Education (ACS Publications)
URL: [Link]
Application and Protocol Guide for the Comprehensive Characterization of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a sterically hindered aromatic compound with potential applications in materials science an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a sterically hindered aromatic compound with potential applications in materials science and as a building block in organic synthesis. Its bulky tert-amyl (2-methylbutan-2-yl) groups and electron-rich dimethoxybenzene core impart unique solubility, stability, and reactivity properties.[1][2] Accurate and comprehensive characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior in various applications.
This guide provides a detailed overview of the essential analytical techniques for the characterization of this compound, complete with step-by-step protocols and expected outcomes. The methodologies are designed to be robust and provide a self-validating system for the structural elucidation and purity assessment of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
Molecular Structure and Physicochemical Properties
Appearance: Expected to be a white or off-white solid, similar to its tert-butyl analog.[6]
Characterization Workflow
The comprehensive characterization of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene involves a multi-technique approach to unambiguously determine its structure and purity. The following diagram illustrates a typical workflow.
Caption: Overall Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, ¹H and ¹³C NMR will provide detailed information about the hydrogen and carbon framework, respectively.
Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar compounds.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.
¹H NMR Acquisition:
Acquire the proton spectrum using standard acquisition parameters on a 400 MHz or higher field spectrometer.
A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Expected ¹H NMR Data (Predicted)
The prediction is based on the analysis of structurally similar compounds, such as 1,4-di-tert-butyl-2,5-dimethoxybenzene.[7]
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~ 6.7
Singlet
2H
Aromatic Protons (Ar-H)
~ 3.8
Singlet
6H
Methoxy Protons (-OCH₃)
~ 1.7
Quartet
4H
Methylene Protons (-CH₂-)
~ 1.3
Singlet
12H
Methyl Protons (-C(CH₃)₂)
~ 0.7
Triplet
6H
Terminal Methyl Protons (-CH₂CH₃)
Expected ¹³C NMR Data (Predicted)
The prediction is based on the analysis of 1,4-dimethoxybenzene and related structures.[8]
Chemical Shift (δ) ppm
Assignment
~ 150
Aromatic Carbon (C-OCH₃)
~ 135
Aromatic Carbon (C-Alkyl)
~ 112
Aromatic Carbon (C-H)
~ 60
Methoxy Carbon (-OCH₃)
~ 40
Quaternary Alkyl Carbon (-C(CH₃)₂)
~ 35
Methylene Carbon (-CH₂)
~ 28
Methyl Carbon (-C(CH₃)₂)
~ 9
Terminal Methyl Carbon (-CH₂CH₃)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like the target molecule.
Protocol for GC-MS Analysis
Sample Preparation:
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC-MS Instrument Parameters (Typical):
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
Injection: 1 µL of the sample solution in splitless mode.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure good separation from any impurities.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Expected Mass Spectrometry Data
m/z
Proposed Fragment
278
[M]⁺ (Molecular Ion)
249
[M - C₂H₅]⁺
221
[M - C₄H₉]⁺
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For the target compound, IR spectroscopy will confirm the presence of the aromatic ring, ether linkages, and aliphatic C-H bonds.
Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
Record a background spectrum of the empty ATR setup.
Apply pressure to the sample to ensure good contact with the crystal.
Record the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum.
Expected IR Absorption Bands
The expected absorption bands are based on data for 1,4-di-tert-butyl-2,5-dimethoxybenzene and general IR correlation tables.[9]
Frequency (cm⁻¹)
Vibration
Functional Group
2960-2850
C-H Stretch
Aliphatic (tert-amyl)
~ 3000
C-H Stretch
Aromatic
~ 1500
C=C Stretch
Aromatic Ring
~ 1220
C-O Stretch
Aryl-Alkyl Ether (Asymmetric)
~ 1040
C-O Stretch
Aryl-Alkyl Ether (Symmetric)
Chromatographic Purity Assessment
While GC-MS provides purity information, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent orthogonal technique for quantitative purity analysis.
Protocol for HPLC Analysis
Sample Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Prepare a series of dilutions for linearity and quantification if required.
HPLC Instrument Parameters (Typical):
Column: A reverse-phase C18 column is appropriate for this non-polar compound.[10]
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the dimethoxybenzene chromophore (e.g., ~290 nm).[11]
Injection Volume: 10 µL.
Data Interpretation and Structure Confirmation
The final step in the characterization process is to integrate the data from all analytical techniques to confirm the structure and assess the purity of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
Transtutors. (2021). The proton nmr spectrum of the 1,4-di-tert-butyl-2,5-dimethoxybenzene product is actually quite... [Link]
Tolman, W. B., & Que, L., Jr. (1999). Sterically hindered benzoates: a synthetic strategy for modeling dioxygen activation at diiron active sites in proteins. Journal of the Chemical Society, Dalton Transactions, (2), 209-221. [Link]
Application Notes and Protocols for 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the handling, storage, and use of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. As a Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the handling, storage, and use of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. As a Senior Application Scientist, this guide is formulated to ensure scientific integrity and promote safe and effective laboratory practices. The information presented is a synthesis of established chemical safety principles and specific data related to the compound's precursors and structural analogs.
Introduction and Compound Profile
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a substituted aromatic ether. Its structure, characterized by a central dimethoxybenzene core with two bulky tert-amyl (2-methylbutan-2-yl) groups, suggests its potential utility as a building block in organic synthesis, particularly for creating sterically hindered molecules. The bulky side chains can impart unique solubility and conformational properties to larger molecular assemblies.
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol.[1][2] This reaction underscores the importance of understanding the properties of the starting materials to infer the characteristics of the final product.
Table 1: Physicochemical Properties of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7] Facilities should be equipped with an eyewash station and a safety shower.[6][9]
Personal Protective Equipment (PPE) : Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
Hygiene Practices : Wash hands thoroughly after handling.[6][7] Avoid eating, drinking, or smoking in the laboratory.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in glacial acetic acid.
Addition of Alcohol : Add 2-methyl-2-butanol to the solution.
Catalyst Addition : Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid dropwise while maintaining a low temperature.
Reaction : Allow the reaction to stir at a controlled temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup : Quench the reaction by pouring the mixture over ice water. Neutralize with a sodium bicarbonate solution.
Extraction : Extract the product into an organic solvent like diethyl ether.
Drying and Solvent Removal : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator.
Purification : Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is crucial.
Spill Cleanup
Evacuate : Clear the area of all personnel.
Ventilate : Ensure adequate ventilation.
Contain : For small spills, dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[11]
Decontaminate : Clean the spill area thoroughly with soap and water.[11]
Caption: Decision workflow for spill response.
First Aid Measures
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[6]
Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
Ingestion : Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[6]
References
Material Safety Data Sheet - 1,4-Dimethoxybenzene - Cole-Parmer. (URL: [Link])
Technical Support Center: Purification of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Welcome to the technical support guide for the purification of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (Compound II ). This document provides in-depth troubleshooting advice, frequently asked questions, and deta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (Compound II ). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals. The information herein is designed to address specific challenges encountered during the purification of this compound following its synthesis.
Overview of Purification Challenges
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is typically synthesized via a Friedel-Crafts alkylation of 1,4-dimethoxybenzene (I ) with 2-methyl-2-butanol, using a strong acid catalyst like sulfuric acid.[1][2][3] While this reaction is effective, it often results in a crude product mixture containing unreacted starting materials, a mono-alkylated intermediate, and potentially other isomeric or polymeric byproducts. The successful isolation of a highly pure final product is therefore critically dependent on the selection and execution of an appropriate purification strategy. This guide focuses on the two most effective methods: Recrystallization and Flash Column Chromatography .
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is directly related to the Friedel-Crafts synthesis route.[1][3] Common impurities include:
Unreacted 1,4-dimethoxybenzene (I): This starting material is more polar than the di-alkylated product.
Mono-alkylated Product (1-Dimethoxy-2-(2-methylbutan-2-yl)benzene): An intermediate where only one tert-amyl group has been added to the aromatic ring. Its polarity is between the starting material and the final product.
Residual 2-methyl-2-butanol: The alkylating agent, which is typically removed during aqueous workup.
Polymeric/Tar-like substances: Often formed due to the strong acid catalyst, especially if the reaction temperature is not well-controlled.[4]
Q2: How can I quickly assess the purity of my crude or purified material?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for rapid purity assessment. Use a nonpolar eluent system, such as 95:5 Hexane:Ethyl Acetate. The desired di-alkylated product is significantly less polar than the starting material and the mono-alkylated intermediate. For a more quantitative assessment, ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q3: What is the expected physical state of the pure compound?
A3: Pure 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is a solid at room temperature.[2] If your final product is an oil or a waxy solid, it is likely contaminated with residual solvents or other impurities that are depressing its melting point.
Q4: Is the compound stable during purification?
A4: The compound is generally stable under standard purification conditions. However, prolonged exposure to acidic conditions, such as on highly acidic silica gel, can potentially cause degradation or isomerization. Using deactivated or neutral silica gel is a prudent precaution during chromatography.
Purification Workflow & Decision Guide
The following diagram outlines the general workflow for purifying the crude product obtained from the synthesis reaction.
Technical Support Center: Troubleshooting 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (DTA-DMB)
Welcome to the Advanced Energy Storage Technical Support Center. This guide is engineered for battery researchers and materials scientists dealing with the operational and stability limits of 1,4-Dimethoxy-2,5-bis(2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Energy Storage Technical Support Center. This guide is engineered for battery researchers and materials scientists dealing with the operational and stability limits of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (commonly referred to as Di-tert-amyl-dimethoxybenzene, or DTA-DMB).
As a sterically hindered, symmetric dimethoxybenzene derivative, DTA-DMB serves as a benchmark redox shuttle for overcharge protection in lithium-ion batteries (LIBs). It operates via a reversible one-electron transfer, locking the cathode potential at ~3.9 V vs Li/Li⁺. While the bulky tert-amyl groups (2-methylbutan-2-yl) provide excellent steric shielding against radical cross-recombination, researchers frequently encounter stability limits related to radical cation degradation and mass transport.
Part 1: Quantitative Data & Benchmarking
Before troubleshooting, it is critical to benchmark DTA-DMB against other common redox shuttles to understand its physicochemical boundaries.
Table 1: Comparative Stability and Physicochemical Metrics of Dimethoxybenzene Redox Shuttles
Redox Shuttle
Molecular Weight ( g/mol )
Oxidation Potential (V vs Li/Li⁺)
Solubility in Carbonate (M)
Dominant Degradation Pathway
DDB (tert-butyl analog)
250.38
~3.90
< 0.1
Demethylation / Deprotonation
DTA-DMB (tert-amyl analog)
278.43
~3.92
< 0.1
Demethylation / Deprotonation
BTMSDB (silyl analog)
282.53
~4.05
~ 0.3
Loss of steric silyl groups
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my cell experience premature capacity fade during extended overcharge cycling with DTA-DMB?A: Focus on the chemical stability of the intermediate. During overcharge, DTA-DMB oxidizes to a highly reactive radical cation. While the tert-amyl groups protect the 2,5-positions of the aromatic ring, the methoxy groups remain exposed. In highly polar solvents like propylene carbonate (PC), the primary failure mechanism is the demethylation of the radical cation[1]. Furthermore, if your electrolyte contains trace water or HF, the radical cation will undergo rapid deprotonation, permanently destroying the shuttle's reversibility[1].
Actionable Fix: Maintain electrolyte moisture strictly below 10 ppm. If >200 overcharge cycles are required, consider transitioning to shuttles with modified protective groups, such as BTMSDB, which utilizes silyl groups to alter the degradation thermodynamics[2].
Q2: I am observing severe voltage spikes and cell polarization during the shuttling phase at high C-rates. What is causing this?A: This is a mass transport failure. DTA-DMB relies on physical diffusion between the cathode and anode to dissipate overcharge current. The tert-amyl groups are highly lipophilic, resulting in relatively low solubility in standard carbonate electrolytes[3]. At high C-rates (>1C), the flux of the radical cation cannot match the applied current, causing the cathode potential to slip past the 3.9 V protection window.
Actionable Fix: Limit overcharge testing to C/2 rates. To improve high-rate performance, you must increase the shuttle's solubility by integrating asymmetric redox centers or utilizing co-solvents with lower polarity[4].
Q3: Can I use DTA-DMB to protect high-voltage NMC or LCO cathodes?A: No. The oxidation potential of DTA-DMB is strictly pinned at ~3.92 V vs Li/Li⁺ due to its specific electron-donating methoxy configuration. High-voltage cathodes like LiCoO₂ (LCO) or LiNiMnCoO₂ (NMC) require end-of-charge potentials above 4.2 V. Using DTA-DMB in these systems will cause the shuttle to activate prematurely, preventing the battery from ever reaching a fully charged state[5].
Actionable Fix: DTA-DMB is strictly a benchmark for LiFePO₄ (LFP) systems. For >4.2 V applications, you must utilize halogenated or heavily fluorinated derivatives to synthetically raise the redox potential[5].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely solely on full-cell failure data. Implement these self-validating protocols to isolate the root cause of DTA-DMB instability.
Protocol 1: Electrochemical Validation of Shuttle Reversibility (Cyclic Voltammetry)
Causality: Running full coin cells introduces confounding variables (e.g., SEI formation, anode crosstalk). A clean CV isolates the thermodynamic reversibility of the molecule itself.
Methodology:
Prepare a dilute 10 mM solution of DTA-DMB in your target electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC). Why 10 mM? High concentrations cause mass-transport limitations that artificially broaden peak separation, masking true kinetic data.
Utilize a three-electrode cell (Pt disk working electrode, Li metal counter and reference).
Scan at 10 mV/s from 3.0 V to 4.5 V vs Li/Li⁺.
Self-Validation Metric: Calculate the ratio of anodic to cathodic peak currents (
Ipa/Ipc
). A ratio of exactly 1.0 validates a chemically reversible one-electron transfer. Any ratio < 0.95 proves that the radical cation is undergoing rapid chemical degradation (e.g., deprotonation) within the diffusion layer, meaning the shuttle will inevitably fail in a real battery.
Causality: Overcharge protection fails when the shuttle is consumed by side reactions. Tracking the exact degradation products allows you to differentiate between solvent incompatibility and moisture contamination.
Methodology:
Assemble CR2032 coin cells (LFP cathode / Graphite anode) containing 0.1 M DTA-DMB. Control: Always assemble an identical baseline cell without the shuttle to validate normal cell failure voltage.
Cycle the cells at a C/2 rate to 3.6 V, then force a 100% overcharge (continue charging until 200% of nominal capacity is reached).
Monitor the voltage profile. A successful test will show a flat voltage plateau at ~3.9 V.
Post-Mortem Analysis: Once the cell fails (voltage spikes > 4.5 V), extract the electrolyte in an Ar-filled glovebox.
Run GC-MS on the extracted fluid using an internal standard (e.g., biphenyl).
Self-Validation Metric: The presence of demethylated byproducts (hydroquinone derivatives) in the GC-MS spectra confirms that the shuttle failed due to intrinsic radical cation instability rather than external cell hardware failure.
Part 4: Mechanistic Visualization
Fig 1: DTA-DMB redox shuttling mechanism and its radical cation degradation pathway.
Title: Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. Source: ACS Publications. URL:
Title: 1,4-Bis(trimethylsilyl)-2,5-Dimethoxybenzene: A Novel Redox Shuttle Additive for Overcharge Protection in Lithium-Ion Batteries that Doubles as a Mechanistic Chemical Probe. Source: RSC Publishing. URL:
Title: Overcharge Protection of Lithium-Ion Batteries with Phenothiazine Redox Shuttles. Source: RSC Publishing. URL:
Technical Support Center: Troubleshooting Dialkoxybenzene Radical Cation Degradation
Welcome to the Technical Support Center for scientists and engineers working with dialkoxybenzene-based redoxmers, photoredox catalysts, and electrochemical intermediates. While dialkoxybenzenes (e.g., 1,4-dimethoxybenze...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for scientists and engineers working with dialkoxybenzene-based redoxmers, photoredox catalysts, and electrochemical intermediates. While dialkoxybenzenes (e.g., 1,4-dimethoxybenzene) are prized for their highly reversible redox behavior and tunable potentials, their oxidized state—the radical cation (
ArH+∙
)—is a highly reactive transient species.
This guide provides authoritative, field-proven troubleshooting strategies to diagnose and mitigate the specific chemical degradation pathways that compromise the calendar life and catalytic efficiency of these molecules.
Core Degradation Mechanisms
To effectively troubleshoot, you must first understand the fundamental pathways by which dialkoxybenzene radical cations degrade. The radical cation is highly electrophilic and acidic, making it vulnerable to three primary modes of failure:
Mechanistic pathways of dialkoxybenzene radical cation degradation.
Troubleshooting Guides & FAQs
Q1: My cyclic voltammograms (CV) show a new irreversible reduction peak after multiple cycles. What is causing this, and how do I prevent it?
Diagnosis: This is the classic electrochemical signature of oxidative dealkylation .
Causality: When trace water or nucleophilic anions (e.g.,
NO3−
) are present in the electrolyte, they attack the ring carbon of the dialkoxybenzene radical cation. This attack forces the carbon to undergo a sterically demanding hybridization change from planar
sp2
to tetrahedral
sp3
[1]. Subsequent fast steps lead to the cleavage of the C-O bond, eliminating the alkyl group and yielding a benzoquinone derivative[2]. Quinones reduce at much lower potentials, appearing as new irreversible peaks in your CV[3].
The Fix:
Steric Shielding: Redesign the molecule with bulky substituents (e.g., tert-butyl groups at the 2,5-positions). This creates a kinetic barrier that physically blocks nucleophiles from reaching the ring carbons while still allowing outer-sphere electron transfer.
Fluorination: Incorporating electron-withdrawing fluorinated alkoxy chains (e.g., 2,2,2-trifluoroethoxy groups) drastically increases kinetic stability by strengthening the C-O bond against cleavage[4].
Q2: I am observing rapid signal decay in my Electron Paramagnetic Resonance (EPR) kinetics studies, even in strictly anhydrous conditions. Why is the half-life so short?
Diagnosis: In the absence of water, the primary failure mode is deprotonation mediated by trace basic impurities.
Causality: The radical cation is highly acidic. Trace bases in the system (such as pyridine, unreacted amines from synthesis, or membrane crossover in flow batteries) trigger a rapid second-order deprotonation (rates can exceed
2000L⋅mol−1⋅s−1
)[5]. This forms a highly reactive neutral radical that rapidly abstracts a hydrogen atom from the solvent, permanently destroying the redoxmer[5].
The Fix: Switch to a non-basic solvent (e.g., propylene carbonate), rigorously purify your supporting electrolyte to remove amine-based impurities, or utilize a sacrificial acidic buffer that neutralizes trace bases without reacting with the radical cation.
Q3: How does concentration affect the stability of these radical cations in non-aqueous redox flow batteries (NRFBs)?
Diagnosis: Concentration has a dual, competing effect on radical cation stability.
Causality: In dilute solutions, dimerization of radical cations is thermodynamically downhill and leads to irreversible C-C coupling[6]. However, operating at highly concentrated regimes (>1 M) fundamentally alters the solvation shell. Molecular dynamics (MD) and EPR demonstrate that concentrated electrolytes form dynamic contact networks that physically entrap the oxidized radical cation. This entrapment restricts translational diffusion, artificially extending the radical's half-life by suppressing biomolecular degradation pathways[7].
The Fix: If operating at high concentrations, tune your supporting electrolyte salts to promote these stabilizing contact networks, or utilize sterically encumbered redoxmers to prevent the
π−π
stacking required for dimerization.
Diagnostic Workflow
Use the following self-validating workflow to identify the specific degradation mechanism occurring in your cell.
Diagnostic workflow for identifying and resolving radical cation degradation.
Quantitative Data Summary
The table below summarizes the thermodynamic and kinetic parameters of common dialkoxybenzene derivatives, demonstrating how structural modifications directly alter the primary degradation pathway and calendar life.
To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include internal controls to differentiate between true chemical degradation and instrumental artifacts.
Protocol A: In Situ EPR Kinetic Stability Assay
This protocol isolates the radical cation to measure its intrinsic half-life, independent of electrode surface effects.
Chemical Oxidation: In an argon-filled glovebox, prepare a 1.0 mM solution of the dialkoxybenzene redoxmer in dry dichloromethane. Add 0.95 equivalents of a stable chemical oxidant (e.g., tris(2,4-dibromophenyl)aminium hexachloroantimonate) to quantitatively generate the radical cation.
Standardization (Self-Validation Step): Add a sealed capillary containing a known concentration of DPPH (2,2-diphenyl-1-picrylhydrazyl) into the EPR tube. This acts as an internal spin standard to ensure that any observed signal decay is due to chemical degradation, not microwave cavity detuning or instrument drift.
EPR Tuning: Transfer the sample to the EPR spectrometer. Set the microwave power strictly below 2 mW to prevent signal saturation. Optimize the modulation amplitude to < 1/3 of the peak-to-peak linewidth.
Kinetic Monitoring: Monitor the intensity of the central peak over time. Fit the decay curve. A pseudo-first-order decay suggests reaction with the solvent or trace impurities (like water), whereas a second-order decay indicates dimerization or reaction with a base[6],[5].
Protocol B: Cyclic Voltammetry (CV) Diagnostic for Oxidative Dealkylation
This protocol identifies whether capacity fade is caused by nucleophilic attack yielding quinones.
Cell Setup: Assemble a 3-electrode cell using a freshly polished glassy carbon working electrode, a Pt wire counter electrode, and a non-aqueous
Ag/Ag+
reference electrode. Prepare a 5 mM analyte solution in 0.1 M
TBAPF6
/ Acetonitrile.
Reversibility Check (Self-Validation Step): Perform baseline scans at varying scan rates (10 mV/s to 1000 mV/s). Calculate the peak current ratio (
Ipa/Ipc
). If the ratio approaches 1.0 only at high scan rates, it validates that the radical cation is undergoing a coupled chemical reaction (EC mechanism) rather than electrode fouling.
Stress Testing: Hold the working electrode at a potential 200 mV positive of the anodic peak (
Epa
) for 60 minutes to continuously generate the radical cation and force the degradation pathway.
Post-Stress Analysis: Perform a wide-window cathodic sweep down to -1.5 V. The emergence of a new, irreversible reduction peak between -0.5 V and -1.0 V confirms the formation of a benzoquinone derivative via oxidative dealkylation[3].
Technical Support Center: Enhancing Redox Shuttle Cycle Life in Lithium-Ion Batteries
Welcome to the technical support center for researchers, scientists, and professionals dedicated to advancing lithium-ion battery technology. This guide provides in-depth troubleshooting, frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and professionals dedicated to advancing lithium-ion battery technology. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to address the specific challenges encountered when working to improve the cycle life of redox shuttle additives. Our focus is on explaining the causality behind experimental observations and providing actionable solutions to accelerate your research.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational concepts of redox shuttles, providing a baseline of knowledge for troubleshooting more complex issues.
Q1: What is the primary function of a redox shuttle in a lithium-ion battery?
A redox shuttle is a soluble molecule added to the electrolyte that provides intrinsic overcharge protection.[1] During normal operation, the shuttle molecule is electrochemically inactive. However, if a cell is overcharged, the cell voltage rises to the shuttle's specific redox potential. At this point, the shuttle molecule is oxidized at the cathode.[1] This oxidized species then diffuses to the anode, where it is reduced back to its original state.[1][2] This "shuttling" of electrons creates a continuous internal short circuit that dissipates the overcharge current as heat, preventing the cell voltage from rising to dangerous levels that could cause electrolyte decomposition, thermal runaway, and cell failure.[1][3]
Q2: What are the ideal characteristics of a redox shuttle molecule?
An effective redox shuttle must possess a specific set of electrochemical and chemical properties:
Appropriate Redox Potential: The oxidation potential must be slightly above the cathode's end-of-charge potential to avoid interference during normal cycling but low enough to activate before dangerous overpotentials are reached.[4][5]
High Stability: The shuttle molecule, in both its reduced and oxidized (radical cation) states, must be chemically stable within the battery's electrochemical environment to ensure a long cycle life.[6]
Good Solubility: The shuttle must be highly soluble in the battery's organic carbonate electrolyte to sustain a sufficient shuttle current.[7]
Fast Kinetics: The rates of oxidation and reduction (electron transfer) must be rapid to efficiently dissipate the overcharge current.[7]
Electrochemical Reversibility: The shuttle must be able to undergo thousands of oxidation-reduction cycles without significant degradation.[8]
Q3: What does the term "shuttle degradation" refer to?
Shuttle degradation refers to any irreversible chemical or electrochemical reaction that consumes the active shuttle molecule or its oxidized form. This is the primary factor limiting the cycle life of the overcharge protection mechanism.[9][10] Degradation leads to a gradual loss of the shuttle's ability to carry the overcharge current, eventually rendering the protection ineffective. Common degradation pathways include dimerization, polymerization, or reactions with electrolyte components, electrode surfaces, or trace impurities like water.[6]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems observed during your experiments.
Rapid decline in overcharge voltage plateau duration.
1. Shuttle Molecule Degradation: The most common cause. The oxidized form of the shuttle (radical cation) is often unstable and can undergo side reactions.[6] 2. Parasitic Reactions with Anode: The oxidized shuttle species can react with the solid electrolyte interphase (SEI) on the anode, consuming both the shuttle and lithium inventory.[11]
Action 1: Analyze Shuttle Stability. Use Cyclic Voltammetry (CV) to assess the reversibility of the shuttle's redox couple over multiple cycles. A decreasing peak current or the appearance of new peaks suggests degradation. Action 2: Characterize Post-Cycling Electrolyte. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to identify degradation byproducts in the electrolyte extracted from cycled cells.[12] Action 3: Implement Anode Protection. Consider incorporating film-forming additives (e.g., vinylene carbonate) into the electrolyte to create a more robust SEI that is less reactive towards the oxidized shuttle.[13]
Gradual increase in cell impedance during overcharge cycling.
1. Polymerization of Shuttle Molecule: Some shuttle degradation products are polymeric and can deposit on electrode surfaces or clog the separator pores.[14] 2. Thickening of the SEI Layer: Continuous reaction of the oxidized shuttle with the anode can lead to excessive growth of the SEI layer.
Action 1: Perform Electrochemical Impedance Spectroscopy (EIS). Monitor the charge transfer resistance and SEI resistance before, during, and after overcharge cycling. A significant increase points to surface film formation. Action 2: Post-Mortem Analysis. Disassemble the cell in an inert atmosphere (glovebox) and examine the electrodes using Scanning Electron Microscopy (SEM) for evidence of film deposition.
Low and/or decreasing Coulombic efficiency during normal cycling (before overcharge).
1. Unstable Shuttle Molecule: The neutral shuttle molecule itself may be unstable and reacting with the charged electrodes even below its primary oxidation potential. 2. Redox Potential Too Low: The shuttle's redox potential may be too close to the cathode's top of charge, causing partial activation of the shuttle during the final stages of normal charging.
Action 1: Re-evaluate Shuttle Candidate. Use computational methods (like Density Functional Theory) to predict the stability and redox potential of your shuttle molecule to ensure it's suitable for your cathode chemistry.[15] Action 2: Select a Shuttle with a Higher Redox Potential. For higher voltage cathodes (e.g., NMC), a shuttle designed for LFP (like DBBB) will be unsuitable. Choose a shuttle with a potential at least 0.2-0.3 V above the cathode's maximum operating potential.[4][16]
Cell failure (e.g., thermal event) despite the presence of a redox shuttle.
1. Insufficient Shuttle Concentration: The concentration of the shuttle may be too low to carry the full overcharge current, allowing the cell potential to continue to rise. 2. Shuttle Degradation/Exhaustion: The shuttle may have been effective for a number of cycles but has since degraded to a non-protective concentration.[6]
Action 1: Optimize Shuttle Concentration. The required concentration depends on the overcharge current rate (C-rate). Higher currents require higher concentrations or shuttles with higher diffusion coefficients.[17] Action 2: Quantify Shuttle Current. Perform a potentiostatic hold experiment at the shuttle's redox potential. The steady-state current is the shuttle current. This can be used to quantify the shuttle's effectiveness and its decay over cycles.[18]
Section 3: Key Experimental Protocols
Providing reliable and reproducible data is paramount. The following are step-by-step protocols for essential characterization techniques.
Protocol 1: Cyclic Voltammetry (CV) for Shuttle Reversibility Assessment
Objective: To evaluate the short-term stability and electrochemical reversibility of a redox shuttle candidate.[19]
Methodology:
Cell Assembly: Assemble a three-electrode beaker cell or a coin cell inside an argon-filled glovebox.
Working Electrode: Glassy carbon or platinum.
Reference Electrode: Lithium metal.
Counter Electrode: Lithium metal.
Electrolyte: Prepare the standard battery electrolyte (e.g., 1 M LiPF₆ in EC/DMC) containing the redox shuttle at the desired concentration (e.g., 0.05 M).
Instrument Setup: Connect the cell to a potentiostat.
Parameter Definition:
Scan Range: Set the voltage window to scan from below the expected redox potential to above it (e.g., 3.0 V to 4.5 V vs. Li/Li⁺).
Scan Rate: Start with a standard scan rate, such as 10 mV/s.
Number of Cycles: Program the instrument to run for at least 50-100 cycles to observe any degradation.[19]
Data Acquisition & Analysis:
Run the experiment and record the current response as a function of voltage.
Peak Separation (ΔEp): For a reversible, one-electron process, the separation between the anodic and cathodic peak potentials should be close to 59 mV.[19] A larger separation indicates quasi-reversible or irreversible kinetics.
Peak Current Ratio (ipa/ipc): For a stable species, the ratio of the anodic to cathodic peak currents should be close to 1. A ratio that deviates from 1 suggests instability of the oxidized species.[8]
Cycle-to-Cycle Stability: Overlay the CVs from multiple cycles. A decrease in peak currents over time is a clear indicator of shuttle degradation.
Protocol 2: Shuttle Current Measurement via Potentiostatic Hold
Objective: To quantify the maximum overcharge current a given shuttle concentration can support and to measure its fade over time.
Methodology:
Cell Assembly: Assemble a two-electrode Li-ion coin cell (e.g., LFP/Graphite) with the electrolyte containing the redox shuttle.
Initial Cycling: Perform 2-3 standard formation cycles at a low C-rate (e.g., C/10) to stabilize the SEI.
Potentiostatic Hold Test:
Charge the cell at a constant current (e.g., C/2) until the voltage reaches the shuttle's redox potential (e.g., 3.8 V).
Hold the cell at this constant voltage.
Record the current over time. The current will initially be high and then decay to a steady-state value. This steady-state current is the "shuttle current".[18]
Long-Term Cycling:
Cycle the cell with a 100% overcharge protocol (e.g., charge at C/2 for twice the cell's nominal capacity).
Periodically (e.g., every 50 cycles), repeat the potentiostatic hold test (Step 3) to measure the shuttle current.
Data Analysis:
Plot the shuttle current as a function of cycle number. A decline in this current directly quantifies the rate of shuttle degradation and loss of overcharge protection.
Section 4: Visualizing Mechanisms and Workflows
Diagrams can clarify complex electrochemical processes and troubleshooting logic.
Redox Shuttle Overcharge Protection Mechanism
This diagram illustrates the fundamental working principle of a redox shuttle during an overcharge event.
Caption: The four-step cycle of a redox shuttle during overcharge.
This flowchart provides a logical sequence of steps to identify the root cause of poor cycle life in a cell containing a redox shuttle.
Caption: A decision tree for troubleshooting shuttle performance issues.
References
Zhang, L., Zhang, Z., Redfern, P.C., Curtiss, L.A., & Amine, K. (2012). Molecular engineering towards safer lithium-ion batteries: a highly stable and compatible redox shuttle for overcharge protection. Energy & Environmental Science, 5(8), 8204-8207. [Link]
Deng, W., Fettinger, J. C., & Haddad, T. S. (2021). Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles. New Journal of Chemistry, 45(38), 17615-17622. [Link]
Dahn, J.R., Collins, J.A., & Stevens, D.A. (2011). Redox shuttles and their use as overcharge protection in lithium-ion cells. (Doctoral dissertation).
Wang, J., et al. (2022). Anode Protection Strategies for Next-Generation Lithium–Oxygen Batteries: Toward Dendrite-Free Lithium Metal at Practical Current Densities. Batteries, 8(12), 263. [Link]
Wang, L., et al. (2020). Strategies to inhibit redox shuttle of RMs. ResearchGate. [Link]
Wang, W., et al. (2015). Redox Species of Redox Flow Batteries: A Review. Molecules, 20(11), 20499-20524. [Link]
Amine, K., et al. (2010). Redox Shuttles for Overcharge Protection of Lithium-Ion Battery. Request PDF. [Link]
Senthilkumar, S. T., Selvan, R. K., & Melo, J. S. (2020). Mini-Review on the Redox Additives in Aqueous Electrolyte for High Performance Supercapacitors. ACS Omega, 5(8), 3844-3850. [Link]
Senthilkumar, S. T., Selvan, R. K., & Melo, J. S. (2020). Mini-Review on the Redox Additives in Aqueous Electrolyte for High Performance Supercapacitors. PMC. [Link]
Lee, Y. J., et al. (2018). Prevention of redox shuttle using electropolymerized polypyrrole film in a lithium–oxygen battery. APL Materials, 6(1), 016104. [Link]
Pathak, R., et al. (2021). A dual-role electrolyte additive for simultaneous polysulfide shuttle inhibition and redox mediation in sulfur batteries. Journal of Materials Chemistry A, 9(3), 1647-1657. [Link]
Amini, M., & Mousavi, M. F. (2025). Redox Additive Electrolytes for Supercapacitors: A Mini-Review on Recent Developments and Future Directions. MDPI. [Link]
Wang, L., & Sun, C. (2020). The Importance of Anode Protection towards Lithium Oxygen Batteries. Journal of Materials Chemistry A. [Link]
K, R. S., et al. (2023). Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. ACS Omega. [Link]
Feng, J., et al. (2021). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. OSTI.GOV. [Link]
Swierczynski, M., et al. (2017). Methodology for Assessing the Lithium-Sulfur Battery Degradation for Practical Applications. Aalborg University's Research Portal. [Link]
Metzger, M., et al. (2023). Identification of Redox Shuttle Generated in LFP/Graphite and NMC811/Graphite Cells. Journal of The Electrochemical Society, 170(1), 010537. [Link]
Feng, J., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 6(11), 4059-4072. [Link]
Amine, K., et al. (2012). Redox Shuttle Additives for Lithium-Ion Battery. IntechOpen. [Link]
Barton, Z. J., et al. (n.d.). Analysis of chemical redox between redox shuttles and solid particles. OSTI.GOV. [Link]
Johnson, B. A., et al. (2014). Controlling Oxidation Potentials in Redox Shuttle Candidates for Lithium-Ion Batteries. The Journal of Physical Chemistry C, 118(27), 14718-14727. [Link]
Johnson, B. A., et al. (2014). Controlling Oxidation Potentials in Redox Shuttle Candidates for Lithium-Ion Batteries. University of Kentucky X-Ray Crystallography Facility. [Link]
Eom, S. (2014). Degradation analysis and health monitoring of lithium ion batteries. SciSpace. [Link]
Zhao, M., et al. (2023). Advanced Characterization Techniques for Probing Redox Reaction Mechanisms in High‐Performance Li–S Batteries. ResearchGate. [Link]
Amine, K., et al. (2016). Redox shuttles for lithium ion batteries. U.S. Patent No. 9,293,789. Washington, DC: U.S.
Carrington, D., et al. (2023). Screening Process for Assessing the Stability of Advanced Redox-Flow-Battery Membranes. Journal of The Electrochemical Society, 170(3), 030502. [Link]
Milshtein, J. D., et al. (2022). Evaluation of highly stable redox-active materials for aqueous organic redox flow batteries using static cells. Journal of Materials Chemistry A, 10(32), 16671-16680. [Link]
Mugo, S. (2023, March 2). Examining Failures in Lithium-ion Batteries. EEPower. [Link]
Zuin, D. S., et al. (2022). Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface. PMC. [Link]
Doughty, D. H. (2013, April 12). Failure Mechanisms of Li-ion Batteries. NTSB.gov. [Link]
Chen, Z., & Amine, K. (2006). Calculations of Oxidation Potentials of Redox Shuttle Additives for Li-Ion Cells. Journal of The Electrochemical Society, 153(9), A1793. [Link]
Liu, K., et al. (2019). Failure modes and mechanisms for rechargeable Lithium-based batteries: a state-of-the-art review. ResearchGate. [Link]
Milshtein, J. D., et al. (2022). High-Throughput Electrochemical Characterization of Aqueous Organic Redox Flow Battery Active Material. ChemRxiv. [Link]
VALIPOD. (2022, December 8). The Redox shuttle in Lithium-ion batteries. VALIPOD. [Link]
Yang, J.-L., et al. (2025). Shuttle effect and redox kinetics comparison a Comparison of ks for... ResearchGate. [Link]
Zhang, Z., et al. (2009). Redox shuttles for safer lithium-ion batteries. OSTI.GOV. [Link]
Kumar, A., et al. (2025). Component Degradation in Lithium-Ion Batteries and Their Sustainability: A Concise Overview. MDPI. [Link]
Technical Support Center: Enhancing the Solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in Battery Electrolytes
This technical guide is designed for researchers and professionals in the fields of battery technology and drug development. It provides in-depth troubleshooting strategies and practical answers to frequently asked quest...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers and professionals in the fields of battery technology and drug development. It provides in-depth troubleshooting strategies and practical answers to frequently asked questions concerning the solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in battery electrolytes. This compound, a promising redox shuttle additive for overcharge protection in lithium-ion batteries, often presents solubility challenges in standard electrolyte formulations. This guide offers a systematic approach to overcoming these issues, ensuring the successful integration of this molecule into your experimental workflows.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the preparation of electrolytes containing 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, offering potential causes and actionable solutions.
Problem 1: Low or Incomplete Dissolution in Standard Carbonate-Based Electrolytes
A frequent challenge is the limited solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in common electrolytes such as 1M lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).
Potential Cause 1.1: Inherent Low Polarity of the Molecule
The molecular structure of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, with its bulky, nonpolar alkyl groups, contributes to its low affinity for the polar solvents typically used in lithium-ion battery electrolytes.
Solution 1.1.1: Solvent System Modification
A primary strategy to enhance solubility is to modify the solvent environment to better accommodate the nonpolar nature of the solute.
Strategy 1.1.1.a: Introduction of Co-solvents
The addition of a less polar co-solvent can significantly improve the solubility of aromatic compounds. A systematic study on the use of co-solvents with 1,4-di-tert-butyl-2,5-dimethoxybenzene, a structurally similar molecule, demonstrated that a lower content of a highly polar solvent like acetonitrile leads to higher solubility of the aromatic species[1]. The choice of co-solvent should be guided by its miscibility with the primary electrolyte, its electrochemical stability, and its impact on overall electrolyte conductivity.
Table 1: Properties of Potential Co-solvents for Enhancing Solubility
Co-solvent
Dielectric Constant (at 20-25°C)
Viscosity (at 20-25°C, mPa·s)
Boiling Point (°C)
Key Considerations
Dimethyl Carbonate (DMC)
3.1
0.59
90
Commonly used in electrolytes; good starting point.
Diethyl Carbonate (DEC)
2.8
0.75
127
Another common electrolyte component.
N,N-Dimethylformamide (DMF)
36.7
0.92
153
High dielectric constant but can improve solubility of some organics[1]. Electrochemical stability at high voltages should be verified.
1,3-Dioxolane (DOL)
19.5
0.61
78
Often used in lithium-sulfur batteries; can enhance solubility.
Gamma-Butyrolactone (GBL)
41.8
1.75
204
High boiling point and polarity; may improve solubility but increases viscosity.
Potential Cause 1.2: High Concentration of Lithium Salt
Increasing the salt concentration in an electrolyte can sometimes lead to a "salting-out" effect, where the solubility of neutral organic molecules decreases. This is because the solvent molecules are more engaged in solvating the ions from the salt, leaving fewer available to dissolve the additive[2].
Solution 1.2.1: Optimization of Salt Concentration
Systematically varying the concentration of the lithium salt can help identify an optimal balance between ionic conductivity and the solubility of the redox shuttle. It is important to note that reducing the salt concentration will also decrease the electrolyte's conductivity, so a compromise must be found.
Table 2: Hypothetical Solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene at Different LiPF₆ Concentrations in EC:DEC (1:1)
LiPF₆ Concentration (M)
Expected Ionic Conductivity
Hypothetical Solubility (M)
1.2
High
Lower
1.0
Standard
Baseline
0.8
Lower
Potentially Higher
0.5
Low
Highest
Potential Cause 1.3: Presence of Impurities or Moisture
Water and other impurities in the electrolyte components can react with the lithium salt (e.g., LiPF₆) to form species that may reduce the solubility of other components or lead to side reactions[3].
Solution 1.3.1: Component Purification and Handling
Strict adherence to anhydrous conditions is crucial. Solvents should be dried using molecular sieves, and the lithium salt should be vacuum-dried before use. All electrolyte preparation should be conducted in an inert atmosphere, such as an argon-filled glovebox.
Problem 2: Precipitation of the Compound After Initial Dissolution
Even if the compound initially dissolves, it may precipitate out of solution over time, especially at lower temperatures.
Potential Cause 2.1: Supersaturation
The initial dissolution, potentially aided by heating, may have resulted in a supersaturated solution that is not stable at room temperature.
Solution 2.1.1: Controlled Dissolution Protocol
Add the solute to the electrolyte and stir at room temperature.
If dissolution is incomplete, gently heat the solution (e.g., to 40-50°C) with continuous stirring until all solid has dissolved.
Slowly cool the solution back to room temperature while stirring.
Allow the solution to stand for at least 24 hours to ensure long-term stability before use.
Problem 3: Poor Electrochemical Performance Suspected to be Related to Solubility
Inadequate solubility can lead to a lower-than-expected concentration of the redox shuttle, resulting in insufficient overcharge protection.
Potential Cause 3.1: Insufficient Concentration of the Active Redox Shuttle
The actual concentration of the dissolved redox shuttle may be below the threshold required for effective overcharge protection.
Solution 3.1.1: Correlation of Electrochemical Response with Solubility
Cyclic voltammetry (CV) can be used to qualitatively assess the concentration of the dissolved redox shuttle. The peak current in a CV is proportional to the concentration of the electroactive species. By comparing the peak currents of electrolytes prepared with different solvent systems or salt concentrations, you can infer the relative solubilities.
Caption: Relationship between solubility and electrochemical performance.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene in a standard electrolyte like 1M LiPF₆ in EC:DEC?
Q2: What are the most promising co-solvents to enhance its solubility?
Based on studies of similar aromatic molecules, less polar co-solvents that are miscible with standard carbonate electrolytes are promising. Dimethyl carbonate (DMC), diethyl carbonate (DEC), and 1,3-dioxolane (DOL) are good candidates to investigate[1].
Q3: How does temperature affect the solubility of this compound?
Generally, the solubility of solid organic compounds in liquid solvents increases with temperature. However, for practical battery applications, the electrolyte must remain stable and the solute must remain dissolved at the intended operating temperature range of the battery.
Q4: Can I use a different lithium salt to improve solubility?
The choice of lithium salt can influence the solubility of additives. Salts with larger, more charge-diffuse anions, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), may offer different solvation characteristics compared to LiPF₆ and could potentially improve the solubility of neutral organic molecules. However, the compatibility of the salt with the other battery components must be considered.
Q5: What is the best method to accurately measure the solubility of this compound in a given electrolyte?
A common method is to prepare a saturated solution by adding an excess of the compound to the electrolyte, stirring for an extended period (e.g., 24-48 hours) to ensure equilibrium, and then filtering or centrifuging the solution to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant can then be determined using techniques like UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC)[5].
Q6: Are there any known derivatives of this molecule with improved solubility?
Research into redox shuttle additives is an active area. For the related 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB), asymmetric derivatives have been synthesized to improve solubility by disrupting the molecular symmetry[4]. Similar strategies could be applied to 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
Part 3: Experimental Protocols
Protocol 1: A General Method for Measuring the Solubility of an Additive in a Battery Electrolyte
Preparation of Saturated Solution:
In an argon-filled glovebox, add an excess amount of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene to a known volume of the desired electrolyte in a sealed vial.
Stir the mixture vigorously using a magnetic stirrer for 24-48 hours at a constant temperature to ensure equilibrium is reached.
Separation of Undissolved Solute:
Allow the solution to settle for several hours.
Carefully draw the clear supernatant using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended particles.
Determination of Concentration:
Prepare a series of standard solutions of the compound in the same electrolyte with known concentrations.
Accurately dilute a small volume of the saturated supernatant.
Analyze the standard solutions and the diluted supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC) to determine the concentration of the compound in the saturated solution.
References
A Comparative Review of Electrolytes for Organic‐Material‐Based Energy‐Storage Devices Employing Solid Electrodes and Redox Fluids. PMC. [Link]
A systematic study of the co-solvent effect for an all-organic redox flow battery. SciSpace. [Link]
REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES T. J. Richardson* and P. N. Ross, Jr. Ernest Orlando Lawr. OSTI.GOV. [Link]
Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. Energy & Environmental Science (RSC Publishing). [Link]
Solubility Challenges in Battery Electrolytes. PubMed. [Link]
Solvents and Additives Analysis in Lithium Battery Electrolytes Using the Agilent 8850 GC System and Applying It to Real Samples. Agilent. [Link]
Effects of Cosolvent and Nonsolvating Solvent on the Structural Dynamics of Organic Electrolytes in Sodium-Ion Batteries. ACS Publications. [Link]
Modeling the Effects of Salt Concentration on Aqueous and Organic Electrolytes. ChemRxiv. [Link]
Experimental and Modelling Studies for the Investigation and Advancement of Materials and Components in Lithium-Sulphur Batterie. CORE. [Link]
Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. [Link]
(PDF) Redox Shuttle Additives for Lithium-Ion Battery. ResearchGate. [Link]
Redox Shuttle Additives. Argonne National Laboratory. [Link]
Properties of Ion Complexes and Their Impact on Charge Transport in Organic Solvent-Based Electrolyte Solutions for Lithium Batteries: Insights from a Theoretical Perspective. MDPI. [Link]
Materials for Batteries - Redox Shuttles and Electrolyte Solvents. AZoM. [Link]
Partially Fluorinated Solvent as a co-solvent for the Non-aqueous Electrolyte of Li/air Battery. DTIC. [Link]
Solubility Challenges in Battery Electrolytes. ResearchGate. [Link]
Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Pacific Northwest National Laboratory. [Link]
Improvement of the Stability of LiPF6 Electrolytes toward Water by the Addition of LiCL. ResearchGate. [Link]
Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. MDPI. [Link]
A Detailed Investigation of the Thermal Reactions of LiPF6 Solution in Organic Carbonates Using ARC and DSC. IOPscience. [Link]
Electrochemical Study on Mixture of 1M LiPF6 and Carbonate Solvents as an Electrolyte in Graphite/ Lithium and Graphene. International Journal of Electrochemical Science. [Link]
How does the solvent composition influence the transport properties of electrolyte solutions? LiPF6 and LiFSA in EC and DMC binary solvent. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
Exploring the Solubility of Ethylene Carbonate in Supercritical Carbon Dioxide: A Pathway for Sustainable Electrolyte Recycling from Li-Ion Batteries. MDPI. [Link]
Viscosity and carbon dioxide solubility for LiPF6, LiTFSI, and LiFAP in alkyl carbonates: lithium salt nature and concentration effect. PubMed. [Link]
1 4 Di T Butyl 2 5 Dimethoxybenzene Overcharge Protect Electrolyte Additive. oled-materials.com. [Link]
Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Publishing. [Link]
Advanced Performance Metrics of Dialkoxybenzene-Based Redox Shuttles: A Comparative Guide
Audience Context: This guide is engineered for researchers, materials scientists, and drug development professionals. While dialkoxybenzene derivatives are primarily utilized as redox shuttles in energy storage, the fund...
Author: BenchChem Technical Support Team. Date: March 2026
Audience Context: This guide is engineered for researchers, materials scientists, and drug development professionals. While dialkoxybenzene derivatives are primarily utilized as redox shuttles in energy storage, the fundamental principles governing their radical cation stabilization, steric shielding, and electrochemical kinetics are directly translatable to pharmaceutical research. The structure-activity relationships (SAR) and analytical methodologies (e.g., Cyclic Voltammetry, EPR Spectroscopy) detailed herein mirror the exact frameworks used to predict the oxidative metabolism of redox-active Active Pharmaceutical Ingredients (APIs) and prevent toxic reactive metabolite formation.
Mechanistic Overview: The Futile Redox Cycle
Dialkoxybenzene derivatives are benchmark redox-active organic molecules (ROMs) deployed for overcharge protection in lithium-ion batteries and as high-potential catholytes in non-aqueous redox flow batteries (NRFBs)[1]. Their protective function relies on a highly reversible, "futile" redox cycle. When a system's potential exceeds the shuttle's intrinsic oxidation potential, the neutral molecule is oxidized into a radical cation at the cathode. This oxidized species diffuses to the anode, where it is reduced back to its neutral state, safely dissipating excess electrical energy as heat and clamping the voltage[2].
Fig 1. The futile redox cycle of dialkoxybenzene shuttles between electrodes.
The operational lifespan of a redox shuttle is strictly dictated by the kinetic stability of its radical cation[3]. Molecular engineering of the dialkoxybenzene core has yielded several distinct generations of shuttles:
Steric Shielding (The DDB Benchmark):4 utilizes bulky tert-butyl groups at the 1,4-positions to sterically protect the reactive aromatic core. This prevents radical-radical dimerization and nucleophilic attack by the solvent[4]. However, its perfect symmetry results in a zero net dipole moment, severely limiting its solubility (<0.1 M) in polar carbonate electrolytes[5].
Solubility via Asymmetry (DBBB): To overcome DDB's solubility limits, researchers developed6. Replacing the methoxy groups with oligo(ethylene glycol) chains breaks the molecular symmetry and increases polarity, boosting solubility to ~0.4–0.6 M while retaining the critical steric protection required for cycle life[6].
Fluorination for High Potential (ANL-C46): Increasing the redox potential of dialkoxybenzenes typically compromises stability. However, introducing electron-withdrawing trifluoroethoxy groups to create7 pulls electron density away from the ring. This not only increases the oxidation potential to ~4.25 V vs Li/Li⁺ but surprisingly enhances kinetic stability by thermodynamically depressing the decomposition pathways of the charged state[8],[7].
Comparative Performance Metrics
The following table synthesizes the quantitative performance metrics of leading dialkoxybenzene shuttles against common alternative redox mediators.
Molecule
Class
Redox Potential (vs Li/Li⁺)
Solubility (M)
Radical Stability
Cycle Life (100% Overcharge)
DDB
Symmetric Dialkoxybenzene
~3.9 V
< 0.1 M
High
~200 cycles
DBBB
Oligo-ether Dialkoxybenzene
~3.9 V
~0.4 - 0.6 M
High
180 - 700 cycles
ANL-C46
Fluorinated Dialkoxybenzene
~4.25 V
> 0.4 M
Exceptional (
t1/2
~276 h)
> 350 cycles (H-cell)
DBDB
Asymmetric Dialkoxybenzene
~3.9 V
High
Poor
< 50 cycles
TEMPO
Nitroxyl Radical
~3.5 V
> 1.0 M
High
~100+ cycles
Ferrocene
Organometallic
~3.2 - 3.4 V
~0.3 M
Moderate
Variable
Data aggregated from standardized electrochemical testing in carbonate-based electrolytes[5],[8],[7].
Self-Validating Experimental Protocols
To objectively evaluate the performance metrics of a novel redox shuttle (or a redox-active API), researchers must employ a multi-tiered, self-validating analytical workflow[9].
Fig 2. Self-validating experimental workflow for evaluating redox shuttle performance.
Protocol 1: Thermodynamic & Kinetic Profiling via Cyclic Voltammetry (CV)
Causality: CV is the gold standard for determining the thermodynamic redox potential (
E1/2
) and the kinetic reversibility of the electron transfer. A peak current ratio (
ipa/ipc
) near 1.0 indicates that the radical cation is stable on the timescale of the sweep and does not undergo rapid chemical side reactions (an EC mechanism)[9].
Self-Validating Mechanism: By varying the scan rate (e.g., 10 to 100 mV/s) and plotting the peak current against the square root of the scan rate, the system self-validates. A linear relationship confirms the reaction is strictly diffusion-controlled (per the Randles-Sevcik equation), ruling out surface adsorption artifacts[2].
Step-by-Step Methodology:
Preparation: Inside an argon-filled glovebox, assemble a three-electrode cell using a glassy carbon working electrode, a lithium metal reference electrode, and a platinum wire counter electrode[2].
Electrolyte Formulation: Dissolve the target dialkoxybenzene (e.g., 10 mM) in a supporting electrolyte (e.g., 0.1 M LiPF₆ in EC:DEC)[2].
Execution: Sweep the potential from 3.0 V to 4.5 V vs. Li/Li⁺.
Analysis: Calculate
E1/2
from the average of the anodic and cathodic peak potentials. Verify that the peak-to-peak separation (
ΔEp
) is close to 59 mV for an ideal one-electron transfer[9].
Protocol 2: Radical Cation Kinetic Stability via EPR Spectroscopy
Causality: While CV proves short-term reversibility, continuous overcharge or NRFB cycling requires the radical cation to survive for hours or days. Electron Paramagnetic Resonance (EPR) specifically detects unpaired electrons, allowing direct quantification of the radical species' decay without interference from diamagnetic degradation products[3],[8].
Self-Validating Mechanism: The decay curve is fitted to first-order or second-order kinetic models. A stable, flat baseline after complete decay confirms the absence of background paramagnetic impurities, validating the calculated half-life (
t1/2
)[3].
Step-by-Step Methodology:
Chemical Oxidation: In a controlled environment, react a 3.0 x 10⁻⁴ M solution of the redox shuttle with a stoichiometric amount of a chemical oxidant (e.g., tris(2,4-dibromophenyl)aminium hexachloroantimonate) to generate the radical cation[3].
Sample Loading: Transfer the oxidized solution into a specialized quartz EPR tube and seal it to prevent oxygen ingress.
Data Acquisition: Monitor the EPR signal intensity continuously over a period of 5 to 300 hours, depending on the expected stability of the derivative[3].
Kinetic Extraction: Plot the normalized area under the integrated EPR spectra against time. Extract the half-life (
t1/2
) to benchmark the molecule's kinetic stability against standards like ANL-C46 (
t1/2
~275.8 h)[8].
References
Zhang, J., et al. "An extremely durable redox shuttle additive for overcharge protection of lithium-ion batteries." Materials Today Energy, 2019. 1
Zhang, J., et al. "Improving the Safety of Lithium-Ion Battery via a Redox Shuttle Additive 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB)." ACS Applied Materials & Interfaces, 2018. 6
Sambasiv, et al. "Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries." ACS Applied Materials & Interfaces, 2022. 7
"Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries." ACS Energy Letters, 2021. 9
long-term stability comparison of redox shuttle additives
As a Senior Application Scientist specializing in bioelectrochemistry, I frequently encounter a critical bottleneck in the design of continuous monitoring devices for drug development: the operational degradation of the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in bioelectrochemistry, I frequently encounter a critical bottleneck in the design of continuous monitoring devices for drug development: the operational degradation of the electron transfer mechanism. In second-generation electrochemical biosensors—which are vital for real-time pharmacokinetic profiling and organ-on-a-chip platforms—redox shuttle additives (electron mediators) are used to electrically "wire" the biocatalyst to the transducer.
However, achieving high initial sensitivity is trivial; maintaining it over weeks of continuous operation is the true engineering challenge. Redox shuttles routinely fail due to three primary mechanisms: monomer leaching into the physiological bulk, electrode passivation via counter-ion deposition, and thermodynamic degradation from reactive physiological interferents.
This guide provides an objective, data-driven comparison of three state-of-the-art redox shuttle systems, analyzing the mechanistic causality behind their stability profiles and providing self-validating protocols for your own laboratory evaluations.
Mechanistic Pathway of Redox Mediators
Before comparing specific additives, it is essential to map the logical flow of electron transfer. The redox shuttle must possess a redox potential situated perfectly between the enzyme's active site and the electrode to ensure a unidirectional, thermodynamically favorable electron cascade.
Fig 1: Electron transfer pathway from target analyte to transducer via a redox shuttle mediator.
Comparative Analysis of State-of-the-Art Redox Shuttles
A. Osmium-Based Coordination Polymers
Osmium complexes, such as Os(bpy)₂Cl-PVIAA, are the industry standard for "wiring" enzymes because the redox center is covalently bound to a polymer backbone, theoretically preventing leaching[1].
The Stability Challenge: While the polymer backbone prevents gross leaching, the Os(II)/Os(III) transition is highly susceptible to signal degradation when exposed to physiological interferents like uric acid, which can competitively reduce the mediator or foul the electrode surface[2].
Engineering Causality: To achieve operational stability, the Os-polymer must be grafted to multiwalled carbon nanotubes (MWCNTs) to increase the electroactive surface area, and subsequently over-coated with a polyanionic Nafion layer. The Nafion acts as a permselective barrier, repelling negatively charged interferents (urate, ascorbate) while allowing neutral analytes to diffuse. This specific architectural choice allows the system to retain 83% of its initial current after 12 hours of continuous operation in artificial human plasma[2].
B. Amphiphilic Ferrocene in Lipid Cubic Phases (The Counter-Ion Effect)
The Stability Challenge: When synthesized with a bromide counter-ion (Fc12-Br), the system suffers a catastrophic 70% loss in electroactivity over continuous cycling. Mechanistic analysis reveals that the oxidized bromide counter-ions form an insulating, passivating layer directly on the electrode surface, physically blocking further electron transfer[3].
Engineering Causality: By exchanging the counter-ion to hexafluorophosphate (Fc12-PF₆), the passivation mechanism is entirely bypassed. PF₆⁻ is a bulky, non-coordinating anion that does not adsorb onto the transducer. This single molecular substitution results in superior stability, with the Fc12-PF₆/MO system retaining >80% of its activity for over 20 days , and preserving 90% of its anodic peak current after 200 continuous redox cycles [3].
C. Methylene Blue (MB) Composites
Methylene Blue is a classic phenothiazine dye utilized for its reversible, proton-coupled electron transfer[4].
The Stability Challenge: MB is a small molecule that rapidly leaches from the electrode surface into the bulk electrolyte, leading to swift signal decay.
Engineering Causality: Stability is strictly a function of the entrapment matrix. By co-immobilizing MB within a polycaprolactone/polyethylenimine (PCL/PEI) composite, the electrostatic interactions between the cationic dye and the polymer matrix drastically reduce the diffusion coefficient of the mediator away from the surface. This structural confinement yields an 87% signal retention over a 4-week period [4].
To objectively evaluate a redox shuttle in your own laboratory, you must utilize a workflow that continuously stresses the thermodynamic stability of the mediator while providing internal validation checks.
Fig 2: Self-validating experimental workflow for accelerated operational stability testing.
Step-by-Step Methodology:
Surface Preparation: Polish glassy carbon electrodes (GCE) using a 0.05 µm alumina slurry on a microcloth, followed by sonication in ethanol and DI water for 5 minutes each.
Causality: Removes native oxides and adsorbed impurities, ensuring the electrochemical surface area (ECSA) is highly reproducible between replicates.
Matrix Co-Immobilization: Drop-cast 5 µL of the mediator/enzyme composite (e.g., Fc12-PF₆ in MO LCP) directly onto the GCE. Allow to dry under a controlled N₂ atmosphere for 2 hours.
Causality: Drying under N₂ prevents premature oxidative degradation of the redox shuttle prior to electrochemical interrogation.
Self-Validation Checkpoint (Critical): Before beginning the stability assay, perform Cyclic Voltammetry (CV) from 10 to 100 mV/s in a blank buffer. Plot the anodic peak current (
Ip
) against the square root of the scan rate (
ν1/2
).
Causality: A perfectly linear relationship validates that the electron transfer is strictly diffusion-controlled within the matrix. If the plot is non-linear, the matrix has aggregated, and the electrode must be discarded. This ensures your stability data is not corrupted by poor initial fabrication.
Permselective Overcoating: Apply 2 µL of a 0.5% w/v Nafion solution over the dried matrix and cure at room temperature.
Causality: Creates the necessary steric and electrostatic barrier to mimic in-vivo protection against macromolecular bio-fouling[2].
Continuous Amperometric Interrogation: Submerge the electrode in physiological buffer (pH 7.4, 37°C) containing the target analyte. Poise the working electrode at the optimal oxidation potential of the shuttle (e.g., +0.85 V vs. Ag/AgCl) under constant 300 RPM stirring.
Causality: Holding a constant oxidative potential forces the shuttle to continuously cycle, simulating the absolute worst-case scenario for continuous monitoring devices.
Degradation Analysis: Record the steady-state current continuously for 480 hours (20 days). Calculate stability retention as
(It/I0)×100
.
References
Jayakumar, K., Bennett, R., & Leech, D. (2021). "Electrochemical glucose biosensor based on an osmium redox polymer and glucose oxidase grafted to carbon nanotubes: A design-of-experiments optimisation of current density and stability." Electrochimica Acta. 1
Leech, D., et al. (2020). "Improved operational stability of mediated glucose enzyme electrodes for operation in human physiological solutions." Bioelectrochemistry / PubMed. 2
Liu, W., et al. (2024). "Development of Robust Redox-Active Lyotropic Liquid Crystal Structures for Bioelectrodes." ChemRxiv. 3
ResearchGate Community. (n.d.). "Mechanism and Stability of a Redox Supercapacitor Based on Methylene Blue: Effects of Degradation of the Redox Shuttle." ResearchGate. 4
The Impact of Steric Hindrance on Dialkoxybenzenes: A Comparative Guide for Researchers
In the intricate world of organic synthesis and drug discovery, the subtle interplay of electronic effects and steric hindrance dictates the reactivity, selectivity, and ultimately, the utility of molecular scaffolds. Di...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of organic synthesis and drug discovery, the subtle interplay of electronic effects and steric hindrance dictates the reactivity, selectivity, and ultimately, the utility of molecular scaffolds. Dialkoxybenzenes, prevalent motifs in pharmaceuticals and functional materials, offer a compelling case study in this regard. The strategic introduction of bulky substituents ortho to the alkoxy groups can dramatically alter the molecule's properties and reactivity compared to its non-hindered counterparts. This guide provides an in-depth comparative analysis of sterically hindered versus non-hindered dialkoxybenzenes, offering field-proven insights and experimental data to inform synthetic strategies and drug design efforts.
The Dual Nature of Alkoxy Groups: Electronics and Sterics
Alkoxy groups are powerful modulators of aromatic ring reactivity. Electronically, the oxygen atom's lone pairs participate in resonance with the benzene ring, donating electron density and activating the ring towards electrophilic aromatic substitution. This donation preferentially increases the electron density at the ortho and para positions, making these sites the primary targets for electrophilic attack.
However, when bulky alkyl groups are appended to the alkoxy moiety or positioned at the adjacent ortho positions on the benzene ring, steric hindrance comes into play. This non-bonding interaction, arising from the spatial repulsion between electron clouds, can dramatically influence the molecule's conformation and its ability to react.[1]
Comparative Analysis of Chemical Reactivity
The interplay between the electron-donating nature of alkoxy groups and the steric congestion around them leads to significant differences in chemical reactivity between hindered and non-hindered dialkoxybenzenes.
Electrophilic Aromatic Substitution: A Tale of Two Directing Effects
In non-hindered dialkoxybenzenes, such as 1,4-dimethoxybenzene, the activating and ortho, para-directing effect of the methoxy groups is paramount. Electrophilic attack occurs readily at the positions activated by both alkoxy groups. For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid yields 1,4-di-t-butyl-2,5-dimethoxybenzene, demonstrating the high reactivity of the activated ring.[2][3]
Conversely, in a sterically hindered system like 2,6-di-tert-butyl-1,4-dimethoxybenzene, the bulky tert-butyl groups flanking the methoxy groups significantly impede the approach of an electrophile to the ortho positions. While the ring remains electronically activated, the reaction rate at the hindered sites is dramatically reduced. This steric shielding can be exploited to achieve selective reactions at less hindered positions or can necessitate more forcing reaction conditions.
The nitration of alkylbenzenes provides a clear analogy. As the steric bulk of the alkyl group increases, the proportion of the ortho-nitrated product decreases in favor of the para product, a direct consequence of steric hindrance impeding the approach of the nitronium ion to the ortho positions.[4]
Experimental Protocol: Friedel-Crafts Acylation of Anisole (A Non-Hindered Model)
This protocol describes the acylation of anisole, a simple monoalkoxybenzene, which serves as a baseline for understanding the reactivity of non-hindered systems.
Materials:
Anisole
Propionyl chloride
Iron(III) chloride (FeCl₃)
Dichloromethane (CH₂Cl₂)
5% aqueous NaOH solution
Anhydrous MgSO₄
Ice-cold water
Procedure:
To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.
Stir the mixture for an additional 10 minutes after the addition is complete.
Quench the reaction by slowly adding 5 mL of ice-cold water (add the first 1 mL dropwise).
Stir for a further 5 minutes, then transfer the mixture to a separatory funnel.
Add 10 mL of water to the separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
Wash the combined organic layers with 10 mL of 5% aqueous NaOH solution.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[1]
For a sterically hindered dialkoxybenzene, this reaction would be expected to proceed much more slowly, if at all, at the positions flanked by bulky groups. The acylation would likely occur at any available, less hindered positions, or require a more potent Lewis acid and higher temperatures to overcome the steric barrier.
Palladium-Catalyzed Cross-Coupling Reactions: The Ligand's Role is Key
In Suzuki-Miyaura cross-coupling reactions, steric hindrance on the aryl halide can significantly impact the reaction rate and efficiency. While the reaction is generally tolerant of some steric bulk, highly hindered substrates, such as those with di-ortho substitution, can be challenging.[5] For sterically hindered dialkoxybenzene halides, the oxidative addition step to the palladium(0) catalyst can be particularly slow.
To overcome this, specialized bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.[6][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium species that can more readily undergo oxidative addition with the hindered aryl halide. For instance, the use of bulky ligands has enabled the successful Suzuki coupling of sterically hindered aryl chlorides at room temperature.[6]
In contrast, non-hindered dialkoxybenzene halides typically undergo Suzuki coupling under more standard conditions with common palladium catalysts and ligands, often with faster reaction rates and higher yields.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic and Structural Characterization: Unveiling the Effects of Steric Bulk
The introduction of bulky substituents imparts distinct spectroscopic and structural features to dialkoxybenzenes.
NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons in dialkoxybenzenes are influenced by the electron-donating alkoxy groups. In non-hindered systems, these protons typically appear in the aromatic region. The introduction of bulky ortho substituents can lead to restricted rotation around the Ar-O bond, which may result in diastereotopic protons and more complex splitting patterns.
In ¹³C NMR spectroscopy, the number of signals can reveal the symmetry of the molecule. For example, a symmetrical, non-hindered 1,4-dialkoxybenzene will show fewer signals than a less symmetrical, sterically hindered analogue.
Table 1: Comparative Spectroscopic Data (Illustrative)
Compound
¹H NMR (Aromatic Protons, δ ppm)
¹³C NMR (Aromatic Carbons, No. of Signals)
1,4-Dimethoxybenzene
6.84 (s, 4H)
2
2,5-Di-tert-butyl-1,4-dimethoxybenzene
6.75 (s, 2H)
3
Note: Data is illustrative and intended to highlight general trends.
UV-Vis Spectroscopy
The electronic transitions of the benzene ring are sensitive to substitution patterns. The π → π* transitions in dialkoxybenzenes are influenced by the extent of conjugation between the oxygen lone pairs and the aromatic system. In sterically hindered dialkoxybenzenes, bulky ortho substituents can force the alkoxy groups out of the plane of the benzene ring, reducing the orbital overlap and leading to a hypsochromic shift (blue shift) of the absorption maximum compared to their non-hindered, planar counterparts.[8] The more symmetrical para isomer often exhibits a higher molar absorptivity compared to the less symmetrical ortho isomer.[9]
X-ray Crystallography
X-ray crystallography provides definitive evidence of the conformational effects of steric hindrance.[10] Crystal structures of sterically hindered dialkoxybenzenes often reveal a significant torsion angle between the plane of the alkoxy group and the benzene ring. This contrasts with non-hindered analogues, which tend to adopt a more planar conformation to maximize resonance stabilization. For example, the crystal structure of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene shows the methoxy groups are nearly coplanar with the aromatic ring.[11]
Applications in Drug Development: A Double-Edged Sword
The distinct properties of sterically hindered and non-hindered dialkoxybenzenes make them valuable scaffolds in medicinal chemistry, with each class offering unique advantages.
Bioactive Scaffolds: The Combretastatin A-4 Case
Combretastatin A-4, a natural product with potent anticancer activity, features a 3,4,5-trimethoxyphenyl ring. The synthesis of analogues with sterically hindered groups has been explored to modulate the molecule's biological activity and pharmacokinetic properties.[12][13][14] The steric bulk can influence the molecule's ability to bind to its target, tubulin, and can also affect its metabolic stability. The synthesis of sterically hindered iso-combretastatin A4 analogues has been achieved through palladium-catalyzed coupling reactions.[15]
Linkers in Targeted Protein Degradation (TPD)
In the burgeoning field of targeted protein degradation, bifunctional molecules such as PROteolysis TArgeting Chimeras (PROTACs) are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target.[16] The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy.
Dialkoxybenzene scaffolds can be incorporated into these linkers. A non-hindered dialkoxybenzene linker may offer flexibility, allowing for the optimal orientation of the two proteins for ubiquitination. However, a sterically hindered dialkoxybenzene linker could introduce conformational constraints. This rigidity can be advantageous, potentially pre-organizing the PROTAC into a bioactive conformation and improving the stability of the ternary complex. Conversely, excessive steric bulk could lead to steric clashes, preventing the formation of a productive ternary complex.[2] The choice between a hindered and non-hindered linker is therefore a key consideration in PROTAC design and optimization.
Caption: General workflow of PROTAC-mediated targeted protein degradation.
Conclusion
The introduction of steric hindrance to the dialkoxybenzene scaffold profoundly alters its chemical and physical properties. While non-hindered dialkoxybenzenes are characterized by high reactivity in electrophilic aromatic substitution and straightforward participation in cross-coupling reactions, their sterically hindered counterparts exhibit reduced reactivity at the congested sites, offering opportunities for regioselective transformations. These differences are clearly manifested in their spectroscopic and structural features. In the context of drug development, both classes of compounds hold significant potential. The choice between a sterically hindered and a non-hindered dialkoxybenzene moiety allows for the fine-tuning of a molecule's conformational flexibility, target engagement, and metabolic stability. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and synthesis of novel dialkoxybenzene-containing molecules for a wide range of applications.
References
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Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. (2024, May 8). [Link]
Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Chemistry Portal. (2013). [Link]
Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. PMC. (n.d.). [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. St. John Fisher University. (n.d.). [Link]
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Mercer University. (n.d.). [Link]
Friedel-Crafts Acylation. Chemistry Steps. (2025, June 20). [Link]
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Targeted protein degradation as a novel therapeutic approach for undruggable diseases. Cell & Bioscience. (2025, August 6). [Link]
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Does the 13C-NMR spectrum of the product only show six signals for the 1,4-di-tert.-butyl-2,5-dimethoxybenzene? Structure and 13C are attached. Bartleby. (2022, March 21). [Link]
UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. PubMed. (2009, March 15). [Link]
Consider the following data for the nitration of monosubstituted benzene rings. Chegg. (2020, November 3). [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. (2018, September 11). [Link]
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The Chemical Basis of Antioxidant Action: HAT vs. SET Mechanisms
An In-Depth Technical Guide to the Antioxidant Properties of Substituted Dimethoxybenzenes For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant chemistry is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Antioxidant Properties of Substituted Dimethoxybenzenes
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant chemistry is paramount in the quest for novel therapeutics to combat oxidative stress. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Among the vast landscape of potential antioxidant compounds, dimethoxybenzene derivatives represent a versatile and promising scaffold.[2]
This guide provides a comprehensive comparison of the antioxidant properties of substituted dimethoxybenzenes. Moving beyond a simple recitation of data, we will delve into the structure-activity relationships that govern their efficacy, the causal mechanisms behind their antioxidant action, and the detailed experimental protocols required for their rigorous evaluation.
At its core, the antioxidant activity of phenolic compounds like substituted dimethoxybenzenes relies on their ability to neutralize free radicals. This is primarily achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). The efficacy of this process is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer (PT) to yield the same antioxidant radical and neutralized species as in the HAT pathway.
The predominant mechanism can depend on the structure of the antioxidant, the nature of the free radical, and the solvent system used.[3][4]
Caption: General mechanisms of antioxidant action by phenolic compounds.
The antioxidant capacity of a dimethoxybenzene derivative is not static; it is profoundly influenced by the number and position of methoxy (-OCH₃) groups, as well as the nature and location of other substituents on the benzene ring.[2]
Key Principles of SAR:
The Crucial Role of Phenolic Hydroxyls: The presence of at least one free phenolic hydroxyl (-OH) group is generally essential for significant radical scavenging activity. Dimethoxybenzene derivatives that are also phenols (i.e., methoxyphenols) are the most potent antioxidants in this class.[2]
Impact of Methoxy Groups: Methoxy groups are electron-donating and can increase antioxidant activity.[4][5] They stabilize the resulting phenoxyl radical through resonance, making the initial hydrogen or electron donation more favorable. Generally, a higher number of methoxy groups correlates with higher antioxidant activity.[4]
Positional Effects: The relative positions of hydroxyl and methoxy groups are critical. An -OCH₃ group in the ortho position to a hydroxyl group can form an intramolecular hydrogen bond, which weakens the O-H bond, facilitates hydrogen donation, and thus enhances antioxidant activity.[6] The para position is also favorable for stabilizing the resulting radical.[7]
Influence of Other Substituents:
Carboxylic Acid Groups: Groups like -CH=CHCOOH (cinnamic acid derivatives) and -CH₂COOH (phenylacetic acid derivatives) can enhance antioxidant activity compared to a simple -COOH (benzoic acid derivatives).[4] This is related to their ability to influence the electronic properties of the molecule and the stability of the phenolic O-H bond.
Electron-Donating Groups (EDGs): Substituents that donate electrons to the benzene ring generally enhance antioxidant activity by stabilizing the radical cation formed during the SET mechanism.[7]
Caption: Key structural factors influencing the antioxidant activity of dimethoxybenzenes.
Comparative Antioxidant Activity
The following table summarizes the reported antioxidant activities of several substituted dimethoxybenzene derivatives and related phenolic compounds, providing a quantitative basis for comparison. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay, with lower values indicating higher potency.
Note: Specific IC₅₀ values were not available in the provided search results for a direct quantitative comparison in this table, but these compounds are cited as having significant antioxidant properties.
Experimental Protocols for Antioxidant Evaluation
To ensure trustworthiness and reproducibility, the evaluation of antioxidant capacity must follow standardized, validated protocols. Here, we detail the methodologies for three widely-used assays: DPPH, ABTS, and FRAP.
This assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound.[8]
Principle of Causality: The DPPH molecule is a stable free radical, deep violet in color, with a maximum absorbance around 517 nm.[8][9] When an antioxidant donates a hydrogen atom or an electron, it reduces the DPPH radical to its non-radical form, DPPH-H.[8] This neutralization process leads to a color change from deep violet to pale yellow, and the decrease in absorbance is directly proportional to the antioxidant activity of the sample.[8]
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
Reagent Preparation:
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
[10] * Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
[10] * ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours before use. This extended incubation is necessary for the complete generation of the radical cation.
[10] * Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm. [10][11]This standardization step is crucial for consistent and comparable results across experiments.
Assay Procedure:
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).
Add a small volume of the sample/standard (e.g., 5-10 µL) to a cuvette or microplate well.
[12] * Add a larger volume of the adjusted ABTS•+ solution (e.g., 200 µL) and mix thoroughly.
[12] * Incubate for a specific period (e.g., 5 minutes) at room temperature.
[12] * Measure the absorbance at 734 nm.
[10]
Data Analysis:
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µM Trolox equivalents (TE).
[13]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay does not measure radical scavenging directly but evaluates the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺).
Principle of Causality: The FRAP assay measures a sample's ability to reduce the ferric iron (Fe³⁺) in a triazine complex (TPTZ) to its ferrous form (Fe²⁺). [14]This reduction occurs in an acidic environment (pH 3.6), and the resulting ferrous-TPTZ complex has an intense blue color with a maximum absorbance around 593 nm. [15]The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants present in the sample.
[16]
Caption: Experimental workflow for the FRAP assay.
Step-by-Step Protocol:
Reagent Preparation:
FRAP Reagent: This reagent must be prepared fresh on the day of use. [14]Mix the following three solutions in a 10:1:1 ratio:
Acetate Buffer (300 mM, pH 3.6): Provides the acidic condition necessary for the reaction.
TPTZ Solution (10 mM TPTZ in 40 mM HCl): The chromogenic probe.
Ferric Chloride Solution (20 mM FeCl₃·6H₂O): The source of ferric ions.
Warm the freshly prepared FRAP reagent to 37°C before use. [14]Maintaining a constant temperature and pH is critical for accurate results.
[14] * Standard Solution: Prepare a series of known concentrations of ferrous sulfate (FeSO₄·7H₂O) to create a standard curve.
Assay Procedure:
Add 150 µL of the prepared FRAP reagent to a test tube or microplate well.
[14] * Add 20 µL of the sample, standard, or blank.
[14] * Mix well and incubate at 37°C for a precise time, typically 4 minutes. The reaction time is a critical parameter and must be kept consistent.
[14] * Measure the absorbance at 593 nm.
[15]
Data Analysis:
Plot the absorbance of the ferrous iron standards as a function of their concentration to generate a standard curve.
Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve. The results are expressed as µM of Fe²⁺ equivalents.
Conclusion and Future Directions
Substituted dimethoxybenzenes are a rich source of potential antioxidant compounds. Their efficacy is intrinsically linked to their chemical structure, with the presence and position of phenolic hydroxyl and methoxy groups being the most critical determinants of activity. A multi-assay approach, utilizing methods like DPPH, ABTS, and FRAP, is essential for a comprehensive evaluation, as each assay provides a different perspective on the compound's antioxidant mechanism—be it radical scavenging or reducing power.
Future research should focus on the synthesis of novel derivatives guided by the structure-activity relationships outlined in this guide. [17][18]By strategically modifying the substitution patterns on the dimethoxybenzene scaffold, it is possible to fine-tune the electronic and steric properties of these molecules to develop next-generation antioxidants with enhanced potency and favorable pharmacological profiles for therapeutic applications.
References
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source Not Available].
Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts. Benchchem.
Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.
DPPH Assay Protocol for Antioxidant Activity. Scribd.
The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
ABTS Antioxidant Assay Kit. Zen-Bio.
FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021).
ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
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Design, synthesis and evaluation of Bis-3,4-dimethoxybenzene-based fibrate derivatives guided by structural simplification and Bioisosterism principle as potential hypolipidemic and hepatoprotective agents. (2026). Bioorganic Chemistry.
Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. (2022).
Chen, J., Yang, J., Ma, L., Li, J., Shahzad, N., & Kim, C. K. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
Kancheva, V. D., & Angelova, S. E. (2021). Chain-Breaking Antioxidant Activity of Phenolic Acids and Their Vinylogues and Esters. Antioxidants, 10(4), 606.
Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. Benchchem.
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Martinez-Morales, F., & Madrid-Marina, V. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen.
Al-Fartosy, A. J. M. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
Part 1: The Molecular Blueprint: Decoding the Structure-Activity Relationship (SAR)
An In-Depth Technical Guide to the Structure-Activity Relationship of Dialkoxybenzene Redox Shuttles for Enhanced Lithium-Ion Battery Safety The ever-present challenge of overcharge in lithium-ion batteries—a phenomenon...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structure-Activity Relationship of Dialkoxybenzene Redox Shuttles for Enhanced Lithium-Ion Battery Safety
The ever-present challenge of overcharge in lithium-ion batteries—a phenomenon that can lead to catastrophic failure—has spurred the development of elegant chemical solutions. Among these, redox shuttles have emerged as a highly effective and economical approach to provide intrinsic overcharge protection. Dialkoxybenzenes, a versatile class of aromatic compounds, have proven to be particularly promising candidates. Their electrochemical properties can be finely tuned through molecular engineering, allowing for the design of shuttles with optimal performance for various battery chemistries.
This guide provides a comprehensive comparison and analysis of dialkoxybenzene redox shuttles, grounded in experimental data. We will explore the core principles of their structure-activity relationship (SAR), detailing how specific molecular modifications influence performance metrics such as redox potential, stability, and diffusion. This document is intended for researchers and scientists in the field of energy storage, offering both foundational knowledge and practical, data-driven insights.
The efficacy of a dialkoxybenzene redox shuttle is not determined by a single property, but by a delicate balance of several key parameters, all of which are dictated by its molecular structure. The fundamental mechanism involves the shuttle molecule being reversibly oxidized at the cathode surface once the cell reaches a full state of charge.[1] This oxidized species then diffuses to the anode to be reduced, creating an internal "shunt" that dissipates excess current and prevents the cell voltage from rising to dangerous levels.[2]
Tuning the Redox Potential: The Influence of Ring Substituents
The redox potential is arguably the most critical parameter, as it must be precisely matched to the cathode material—ideally 0.3-0.5 V above the cathode's end-of-charge potential.[3] This ensures the shuttle remains dormant during normal operation and only activates upon overcharge. The potential of the 1,4-dialkoxybenzene core can be systematically adjusted by adding substituents to the aromatic ring.
Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as fluorine atoms, to the benzene ring pulls electron density away from the redox center. This makes the molecule more difficult to oxidize, thereby increasing its redox potential.[4][5] For example, introducing trifluoroethyl groups to the DDB platform raises the potential from ~3.9 V to 4.25 V vs. Li/Li+, making it suitable for higher voltage cathodes like LiCoO₂.[4][6]
Electron-Donating Groups (EDGs): Conversely, EDGs push electron density into the ring, making the molecule easier to oxidize and lowering its redox potential.[5] This principle allows for the tailoring of shuttles for lower-voltage cathodes like Lithium Iron Phosphate (LiFePO₄).
Ensuring Stability: The Critical Role of Steric Hindrance
A redox shuttle must be able to withstand hundreds or even thousands of redox cycles without degrading. The primary failure mechanism for dialkoxybenzene shuttles is the instability of the radical cation formed upon oxidation. This cation can undergo parasitic reactions with the electrolyte or other cell components.[7]
The key to enhancing stability is to protect the reactive sites on the aromatic ring. This is achieved by introducing bulky substituents, such as tert-butyl groups, at the 2 and 5 positions.[6] These groups act as steric shields, physically blocking side reactions and preserving the integrity of the shuttle molecule over many cycles.[8] The remarkable stability of 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), which can endure over 300 overcharge cycles, is a direct result of this steric protection.[4][9]
Enhancing Solubility and Diffusion: The Impact of Alkoxy Chain Engineering
For a redox shuttle to function effectively, especially at high charge rates, it must be highly soluble in the battery's non-aqueous electrolyte and possess a high diffusion coefficient.[4] These properties ensure that the shuttle molecules can move rapidly between the electrodes to sustain the required shunt current.
Modifying the alkoxy chains (the -OR groups) is a common strategy to improve these transport properties.
Solubility: Incorporating polar groups, such as oligo(ethylene glycol) chains, into the alkoxy substituents can significantly enhance solubility in common carbonate-based electrolytes.[1] The molecule 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) is a prime example, demonstrating excellent compatibility and performance due to its engineered side chains.[1]
Diffusion Coefficient: This parameter, which quantifies the rate of molecular diffusion, is crucial for the shuttle's ability to support high overcharge currents.[2][10] While directly linked to molecular size and electrolyte viscosity, subtle changes in the alkoxy chain can influence molecule-solvent interactions, thereby affecting diffusion.
Caption: Key SAR principles for dialkoxybenzene redox shuttles.
Part 2: Comparative Analysis: A Data-Driven Look at Dialkoxybenzene Derivatives
To provide a clear comparison, the table below summarizes key experimental data for several notable dialkoxybenzene redox shuttles discussed in the literature. This data highlights the direct consequences of the SAR principles outlined above.
Compound Name
Abbreviation
Key Structural Features
Redox Potential (V vs. Li/Li⁺)
Diffusion Coefficient (cm²/s)
Overcharge Performance
2,5-Di-tert-butyl-1,4-dimethoxybenzene
DDB
tert-butyl for stability
~3.92
2.9 x 10⁻⁶
>300 cycles of 100% overcharge for LiFePO₄ cells.[4][9]
Part 3: Experimental Validation: Protocols for Characterization
Trustworthy evaluation of redox shuttle performance requires standardized and reproducible experimental protocols. Here, we outline the essential methodologies for electrochemical characterization and performance testing.
Protocol 1: Electrochemical Characterization via Cyclic Voltammetry (CV)
This protocol determines the intrinsic electrochemical properties of the shuttle molecule, including its redox potential and diffusion coefficient.
Objective: To measure the oxidation potential (E¹ᐟ²) and calculate the diffusion coefficient (D) of a dialkoxybenzene candidate.
Methodology:
Electrolyte Preparation: Prepare a solution of the redox shuttle candidate (typically 5-10 mM) in a standard lithium-ion battery electrolyte (e.g., 1.2 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC)).[10]
Cell Assembly: Assemble a three-electrode electrochemical cell inside an argon-filled glovebox. Use a platinum or glassy carbon disk as the working electrode, and lithium metal as both the counter and reference electrodes.[10]
Cyclic Voltammetry Scan: Perform CV scans using a potentiostat. Sweep the potential at various scan rates (e.g., 10, 20, 50, 100 mV/s) from the open-circuit potential to a voltage well beyond the expected oxidation peak and back.
Data Analysis (Redox Potential): The redox potential (E¹ᐟ²) is determined by taking the average of the anodic (Eₚₐ) and cathodic (Eₚ꜀) peak potentials. An ideal shuttle will have a peak separation (ΔEₚ) close to 59 mV, indicating a reversible one-electron process.
Data Analysis (Diffusion Coefficient): Plot the anodic peak current (Iₚ) against the square root of the scan rate (ν¹ᐟ²). The diffusion coefficient (D) can be calculated from the slope of this line using the Randles-Sevcik equation.[10][11]
This protocol assesses the practical ability of the shuttle to protect a full lithium-ion cell during prolonged overcharge conditions.
Objective: To determine the long-term stability and effectiveness of the redox shuttle in a full coin cell.
Methodology:
Electrode and Cell Preparation: Fabricate standard cathode (e.g., LiFePO₄) and anode (e.g., graphite) electrodes. Assemble 2032-type coin cells in an argon-filled glovebox.[10]
Electrolyte Formulation: Use a standard electrolyte (as in Protocol 1) containing the redox shuttle additive at a specific concentration (e.g., 0.1 M).[10] Assemble control cells without the shuttle for comparison.
Formation Cycles: Perform 2-3 initial charge-discharge cycles at a low rate (e.g., C/10) within the normal voltage window of the cathode (e.g., 2.5-3.6 V for LiFePO₄) to form a stable solid electrolyte interphase (SEI).
Overcharge Cycling: Charge the cell at a constant current (e.g., C/2 or C/10) to a capacity equivalent to 200% of its nominal capacity (representing 100% overcharge).[1][10] The cell voltage should plateau at the shuttle's redox potential.
Discharge and Monitoring: After the overcharge step, discharge the cell back to its lower cutoff voltage at the same C-rate.
Data Analysis: Repeat the overcharge/discharge cycle and monitor the cell's voltage profile and discharge capacity over time. The number of cycles the cell can endure before significant capacity fade or failure of the voltage plateau is the primary measure of the shuttle's stability and performance.
Caption: Standardized workflow for evaluating redox shuttle candidates.
Conclusion
The design of effective dialkoxybenzene redox shuttles is a clear demonstration of applied molecular engineering. By strategically modifying the benzene core with functional groups, researchers can precisely control the shuttle's electrochemical properties to meet the demands of modern lithium-ion batteries. The structure-activity relationships show that a successful shuttle requires a trifecta of properties: a tailored redox potential achieved through electronic tuning, high stability conferred by steric protection, and efficient mass transport enabled by optimized alkoxy side chains. As battery technology continues to advance towards higher energy densities and voltages, these fundamental SAR principles will remain an indispensable guide for developing the next generation of redox shuttles, ensuring a safer energy storage future.
References
Wang, D., et al. (2012). Molecular engineering towards safer lithium-ion batteries: a highly stable and compatible redox shuttle for overcharge protection. Energy & Environmental Science. [Link]
D'Allesandro, D. M., et al. (2025). 1,2,4,5-Tetramethoxybenzene as a redox shuttle and their analogues in Li-ion batteries. Journal of The Electrochemical Society. [Link]
Scott, B., et al. (n.d.). Development of Stable Organic Redox Shuttles for Applications in Lithium Ion Batteries. ECS Meeting Abstracts. [Link]
Amine, K., et al. (2011). Redox Shuttle Additives for Lithium-Ion Battery. Functional Electrolytes for Lithium Batteries. [Link]
Li, F., et al. (2024). Tailoring electrolyte activity for a highly stable LiOH redox process in lithium–oxygen batteries. Nature Communications. [Link]
Wang, D., et al. (2012). Electronic Supplementary Material (ESI) for Energy & Environmental Science. The Royal Society of Chemistry. [Link]
Sama, J. A., et al. (2014). Controlling Oxidation Potentials in Redox Shuttle Candidates for Lithium-Ion Batteries. Journal of The Electrochemical Society. [Link]
Huang, J., et al. (2019). Annulated Dialkoxybenzenes as Catholyte Materials for Non-aqueous Redox Flow Batteries: Achieving High Chemical Stability through Bicyclic Substitution. Journal of Materials Chemistry A. [Link]
Li, W., et al. (2017). Long Term Stability of Li-S Batteries Using High Concentration Lithium Nitrate Electrolytes. Journal of The Electrochemical Society. [Link]
Richardson, T. J., & Ross, P. N., Jr. (n.d.). REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES. Lawrence Berkeley National Laboratory. [Link]
Milshtein, J. D., et al. (2017). Analysis of chemical redox between redox shuttles and solid particles. Journal of Power Sources. [Link]
Amine, K., et al. (2025). Redox Shuttles for Overcharge Protection of Lithium-Ion Battery. ResearchGate. [Link]
Bärmann, T., et al. (n.d.). Redox mediators for overcharge protection. ResearchGate. [Link]
Lechner, R., et al. (2024). Amino‐Substituted Azoxybenzenes as Potential Redox‐Active Catholyte Materials. ChemSusChem. [Link]
Huang, J., et al. (2025). 1,4-Bis(trimethylsilyl)-2,5-Dimethoxybenzene: A Novel Redox Shuttle Additive for Overcharge Protection in Lithium-Ion Batteries that Doubles as a Mechanistic Chemical Probe. ResearchGate. [Link]
Li, T., et al. (2011). Theoretic calculation for understanding the oxidation process of 1,4-dimethoxybenzene-based compounds as redox shuttles for overcharge protection of lithium ion batteries. The Journal of Physical Chemistry A. [Link]
Amine, K., et al. (2016). Redox shuttles for lithium ion batteries.
Jansen, A. N., et al. (2015). Redox Shuttles for Lithium-Ion Batteries at Concentrations up to 1 M Using an Electroactive Ionic Liquid Based on 2,5-di-tert-butyl-1,4-dimethoxybenzene. ResearchGate. [Link]
Rowley, J. G., et al. (2008). Outer-Sphere Redox Couples as Shuttles in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C. [Link]
Xing, L., et al. (2012). 2,5-Difluoro-1,4-dimethoxybenzene for overcharge protection of secondary lithium batteries. ResearchGate. [Link]
Huang, J., et al. (2015). A subtractive approach to molecular engineering of dimethoxybenzene-based redox materials for non-aqueous flow batteries. Journal of Materials Chemistry A. [Link]
Weng, W., et al. (2012). Smart polymeric cathode material with intrinsic overcharge protection based on a 2,5-di-tert-butyl- 1,4-dimethoxybenzene core structure. Advanced Functional Materials. [Link]
theoretical vs. experimental redox potential of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
An in-depth technical analysis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (also known as 1,4-di-tert-pentyl-2,5-dimethoxybenzene or DTPDMB) reveals its critical utility as a reversible redox shuttle for lithium-...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (also known as 1,4-di-tert-pentyl-2,5-dimethoxybenzene or DTPDMB) reveals its critical utility as a reversible redox shuttle for lithium-ion battery (LIB) overcharge protection. When engineering electrolytes for 4 V-class LIBs, the delicate balance between a molecule's redox potential, radical cation stability, and electrolyte solubility dictates its operational viability.
This guide objectively compares the theoretical and experimental electrochemical properties of DTPDMB against industry benchmarks, providing actionable, self-validating protocols for researchers and battery development professionals.
Mechanistic Overview: The Role of Steric Shielding
DTPDMB is synthesized via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol (tert-pentyl alcohol) in the presence of an acid catalyst[1][2].
The core function of DTPDMB is to act as an internal electrical shunt. During an overcharge event, the neutral molecule is oxidized at the cathode to form a radical cation (
DTPDMB∙+
). This radical diffuses to the anode, where it is reduced back to its neutral state, continuously dissipating the excess charge as heat rather than allowing the cell voltage to reach catastrophic levels.
The Causality of Molecular Design: Unsubstituted methoxybenzenes fail rapidly as redox shuttles because their radical cations are highly reactive, leading to irreversible dimerization or polymerization at the ortho/para positions. The bulky 2-methylbutan-2-yl (tert-pentyl) groups in DTPDMB provide massive steric shielding to the aromatic core, effectively blocking these parasitic side reactions and ensuring long-term shuttle stability[3].
Reversible redox shuttling mechanism of DTPDMB during battery overcharge.
Theoretical vs. Experimental Redox Potential
Understanding the gap between computational predictions and real-world electrochemical behavior is critical for rational electrolyte design.
Theoretical Potential (DFT Predictions)
Theoretical oxidation potentials are derived by calculating the Adiabatic Ionization Potential (AIP) using Density Functional Theory (DFT), typically at the B3LYP/6-31G* level[3]. The electron-donating methoxy groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential to a targeted ~3.95 V vs. Li/Li+. Because the inductive effect of a tert-pentyl group is nearly identical to a tert-butyl group, the theoretical potential of DTPDMB mirrors that of the benchmark 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB).
Experimental Potential (Cyclic Voltammetry)
Experimentally, DTPDMB exhibits a highly reversible redox couple at 3.92 V vs. Li/Li+ .
The Causality of the Discrepancy: The ~30 mV deviation between the theoretical (3.95 V) and experimental (3.92 V) values arises from the limitations of continuum solvation models (like PCM or SMD) used in DFT. These models often underestimate the specific ion-pairing stabilization that occurs between the
DTPDMB∙+
radical cation and the
PF6−
anions in highly polar carbonate electrolytes (e.g., EC/DMC)[4].
Comparative Performance Analysis
How does DTPDMB stack up against alternative redox shuttles? While DDB is the historical benchmark[4], its symmetric, rigid structure leads to relatively low solubility in standard carbonate electrolytes. The extended aliphatic chain of DTPDMB's tert-pentyl groups disrupts crystal packing, offering a slight thermodynamic advantage in solubility without compromising the redox potential.
Note: While ANL-C46 offers a higher potential suitable for NMC cathodes[5], DTPDMB remains highly cost-effective and perfectly tuned for
LiFePO4
systems.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag experimental artifacts.
Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)
Objective: Determine the experimental half-wave potential (
E1/2
) and reversibility of DTPDMB.
Causality: A glassy carbon working electrode is utilized because it provides a wide, inert electrochemical window, preventing catalytic solvent decomposition that would mask the shuttle's redox peaks.
Preparation: Dissolve DTPDMB to a concentration of 10 mM in a baseline electrolyte of 1.2 M
LiPF6
in Ethylene Carbonate/Ethyl Methyl Carbonate (EC/EMC, 3:7 v/v).
Cell Assembly: Assemble a 3-electrode cell using Glassy Carbon (Working), Pt wire (Counter), and freshly scraped Li metal (Reference).
Measurement: Sweep the potential from 3.0 V to 4.5 V vs. Li/Li+ at a scan rate of 10 mV/s.
Data Extraction: Calculate
E1/2
by averaging the anodic (
Epa
) and cathodic (
Epc
) peak potentials. A peak separation (
ΔEp
) of ~60 mV indicates a highly reversible 1-electron transfer.
Self-Validation Step: Post-measurement, spike the solution with 1 mM Ferrocene (Fc). The
Fc/Fc+
couple must appear at ~3.25 V vs Li/Li+. If this peak shifts, the Li reference electrode has drifted, and the DTPDMB data must be recalibrated against the Fc standard.
Protocol 2: Overcharge Abuse Testing in
LiFePO4
Full Cells
Objective: Validate the dynamic shuttling mechanism under continuous abuse conditions.
Causality:
LiFePO4
is the optimal cathode for this test because its end-of-charge potential (~3.45 V) is well below the 3.92 V activation threshold of DTPDMB. This ensures the shuttle remains completely inert during standard operation and only activates during an abuse event[4].
Fabrication: Assemble CR2032 coin cells using
LiFePO4
cathodes and graphite anodes.
Electrolyte Injection: Inject 40 µL of baseline electrolyte containing 0.1 M DTPDMB.
Control Establishment: Assemble an identical batch of cells without the DTPDMB additive to serve as a negative control.
Formation: Cycle all cells at a C/2 rate from 2.5 V to 3.8 V for 5 standard formation cycles.
Abuse Induction: Force a 100% overcharge (charging to 200% of the cell's nominal capacity) at a 1C rate.
Self-Validation Step: Monitor the voltage profiles. The DTPDMB-protected cells must exhibit a flat voltage plateau at exactly ~3.92 V, safely dissipating the current. The baseline control cells must experience immediate voltage runaway (>4.5 V) and fail, proving that the protection is exclusively derived from the DTPDMB additive.
Self-validating workflow comparing theoretical DFT predictions with experimental data.
References
Controlling Oxidation Potentials in Redox Shuttle Candidates for Lithium-Ion Batteries. University of Kentucky. 3
Based on a Friedel-Crafts Alkylation of p-dimethoxybenzene. Chegg. 1
A Comparative Guide to Alternative Redox Shuttle Molecules for High-Voltage Cathodes
For Researchers, Scientists, and Drug Development Professionals In the pursuit of higher energy density, the development of high-voltage cathodes is a critical frontier in lithium-ion battery research. However, operating...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of higher energy density, the development of high-voltage cathodes is a critical frontier in lithium-ion battery research. However, operating at potentials exceeding 4.2 V introduces significant challenges, most notably the risk of overcharging, which can lead to electrolyte decomposition, capacity fade, and severe safety hazards.[1] Redox shuttle molecules offer an elegant and cost-effective solution for intrinsic overcharge protection.[2][3] This guide provides an in-depth comparison of alternative redox shuttle molecules designed for high-voltage applications, supported by experimental data and detailed protocols to aid researchers in their selection and evaluation process.
The Imperative for High-Voltage Redox Shuttles
Conventional lithium-ion batteries typically operate with cathodes like LiCoO2 and LiFePO4, with charging cut-off voltages around 4.2 V and 3.6 V, respectively. Pushing the operating voltage higher, for instance with LiNi0.8Co0.15Al0.05O2 (NCA) or LiNi1/3Mn1/3Co1/3O3 (NMC) cathodes, unlocks significantly greater energy storage capacity. However, at these elevated potentials, the liquid electrolyte is prone to oxidative decomposition at the cathode surface, leading to a vicious cycle of capacity loss and gas generation.
A redox shuttle molecule is an electrolyte additive that acts as a sacrificial electrochemical fuse.[3] It possesses a reversible redox potential slightly above the cathode's end-of-charge potential.[3] During overcharge, the shuttle molecule is oxidized at the cathode, travels to the anode, and is then reduced back to its original state, creating a continuous cycle that dissipates the excess current as heat and prevents the cell voltage from rising to damaging levels.
A Comparative Analysis of Alternative Redox Shuttle Molecules
The ideal redox shuttle for high-voltage cathodes must exhibit several key characteristics:
Appropriate Redox Potential: The oxidation potential must be high enough to avoid interference during normal charging but low enough to activate before the onset of significant electrolyte decomposition.
High Solubility: The shuttle molecule and its oxidized form must be highly soluble in the battery electrolyte to sustain a sufficient shuttle current.
Chemical and Electrochemical Stability: The molecule must withstand thousands of redox cycles without significant degradation.
Fast Diffusion: High diffusion coefficients for both the neutral and oxidized species are essential for an efficient shuttle mechanism.
Here, we compare three prominent classes of alternative redox shuttle molecules for high-voltage applications: phenothiazine derivatives, alkoxybenzene derivatives, and diarylamine-based compounds.
Provides over 200 cycles of overcharge protection for LiFePO4 cathodes.[5] Can sustain 700 cycles of 100% overcharge in large-format LiFePO4/graphite pouch cells.[2]
Excellent stability and compatibility with conventional carbonate electrolytes.[2]
Redox potential may not be high enough for some emerging high-voltage cathodes.
Very high redox potential, suitable for >4.5V cathodes.[7] The organophosphate groups may also act as a flame retardant.[7]
Limited long-term cycling data available in the provided context.
Diarylamine Derivatives
Diarylamine
Tunable based on structure (fused heteroaromatic rings, electron-withdrawing substituents).[8]
Some derivatives have shown varying degrees of success in overcharge protection.[8]
Tunable redox potentials through molecular design.[8]
Stability of the radical cation can be a challenge.[9]
Experimental Protocols for Evaluation
Accurate and consistent evaluation of redox shuttle performance is paramount. Below are detailed, step-by-step methodologies for key experiments.
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry is a fundamental technique to determine the redox potential and electrochemical reversibility of a shuttle molecule.[10][11]
Objective: To measure the oxidation and reduction potentials of the redox shuttle candidate.
Methodology:
Electrolyte Preparation: Prepare an electrolyte solution containing a known concentration of the redox shuttle molecule (e.g., 0.1 M) and a standard lithium salt (e.g., 1 M LiPF6) in a suitable solvent mixture (e.g., ethylene carbonate:dimethyl carbonate, 1:1 by volume).[1] All preparations should be conducted in an inert atmosphere (e.g., an argon-filled glovebox).[1]
Cell Assembly: Assemble a three-electrode electrochemical cell. A platinum or glassy carbon electrode can be used as the working electrode, with lithium metal serving as both the counter and reference electrodes.
CV Measurement:
Set the potential window to a range that encompasses the expected redox activity of the shuttle molecule (e.g., 3.0 V to 5.0 V vs. Li/Li+).[1]
Apply a linear potential sweep at a defined scan rate (e.g., 20 mV/s).[1]
Record the resulting current as a function of the applied potential.
Data Analysis: The cyclic voltammogram will show a peak for the oxidation of the shuttle molecule during the forward scan and a corresponding reduction peak on the reverse scan. The redox potential (E1/2) is typically calculated as the average of the anodic and cathodic peak potentials. The separation between the peak potentials (ΔEp) provides an indication of the electrochemical reversibility.
Diagram of Cyclic Voltammetry Workflow
Caption: Workflow for determining redox shuttle potential via cyclic voltammetry.
Galvanostatic Overcharge Cycling
This test directly evaluates the ability of the redox shuttle to protect a battery cell during prolonged overcharging.
Objective: To assess the long-term stability and effectiveness of the redox shuttle in a full-cell configuration.
Methodology:
Cell Assembly: Construct coin cells (or other desired cell formats) with the high-voltage cathode of interest, a suitable anode (e.g., graphite or lithium metal), and the electrolyte containing the redox shuttle additive.
Formation Cycles: Perform a few initial charge-discharge cycles at a low C-rate (e.g., C/10) within the normal operating voltage window of the cathode to form a stable solid-electrolyte interphase (SEI).
Overcharge Protocol:
Charge the cell at a constant current (e.g., C/10 or C/2) to a set capacity that represents a certain percentage of overcharge (e.g., 100% overcharge, meaning twice the nominal capacity is passed).[3]
The charging is typically terminated either after a set time or if the cell voltage reaches a predefined upper limit (e.g., 5.0 V), which would indicate shuttle failure.[3][8]
After the overcharge step, discharge the cell to a lower cutoff voltage (e.g., 3.0 V) at the same C-rate.[8]
Data Collection and Analysis:
Record the voltage profile of the cell throughout the cycling process.
Monitor the discharge capacity and coulombic efficiency over cycles.
The number of cycles or the total time the cell can withstand the overcharge protocol before the voltage rises uncontrollably is the primary metric of performance.
Diagram of Galvanostatic Overcharge Cycling Workflow
Caption: Workflow for evaluating redox shuttle performance under overcharge conditions.
Stability and Degradation Mechanisms
The long-term stability of the redox shuttle, particularly in its oxidized radical cation form, is a critical determinant of its practical utility.[9] Degradation of the shuttle molecule leads to a loss of overcharge protection.
Phenothiazine Derivatives: The radical cations of some phenothiazine derivatives can be highly stable.[6][12] However, degradation can occur through reactions with trace impurities in the electrolyte or through dimerization and other side reactions, especially if the core structure is not appropriately substituted.[13]
Alkoxybenzene Derivatives: Molecules like DBBB have demonstrated exceptional stability, attributed to the ether side chains that enhance solubility and the bulky tert-butyl groups that sterically hinder degradation reactions.[2]
Diarylamine Derivatives: The stability of diarylamine radical cations can be more variable and is highly dependent on the specific molecular structure. Electron-withdrawing groups that increase the redox potential can sometimes negatively impact the stability of the oxidized species.
Conclusion
The development of stable and effective redox shuttle molecules is a key enabler for the safe implementation of high-voltage cathode materials in next-generation lithium-ion batteries. While phenothiazine and alkoxybenzene derivatives have shown significant promise, the ongoing exploration of novel molecular architectures, such as functionalized diarylamines and organophosphates, continues to push the boundaries of achievable redox potentials and long-term stability. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these emerging redox shuttle candidates, facilitating the rational design of safer, higher-energy-density lithium-ion batteries.
References
Improving the Safety of Lithium-Ion Battery via a Redox Shuttle Additive 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB). ACS Publications. Available at: [Link]
Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries. ChemRxiv. Available at: [Link]
Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative. Journal of Materials Chemistry A. Available at: [Link]
The Fate of Phenothiazine-Based Redox Shuttles in Lithium-Ion Batteries. ResearchGate. Available at: [Link]
The fate of phenothiazine-based redox shuttles in lithium-ion batteries. RSC Publishing. Available at: [Link]
Understanding Cyclic Voltammetry in Lithium-Ion Battery Research. eszoneo.com. Available at: [Link]
Controlling Oxidation Potentials in Redox Shuttle Candidates for Lithium-Ion Batteries. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. PMC. Available at: [Link]
Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS. NEWARE. Available at: [Link]
A Method for Evaluating Soluble Redox Couple Stability Using Microelectrode Voltammetry. IOPscience. Available at: [Link]
A stable, highly oxidizing radical cation. ResearchGate. Available at: [Link]
REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES. OSTI.GOV. Available at: [Link]
Experimental measurement and analysis methods of cyclic voltammetry for lithium batteries. Journal of Energy Storage. Available at: [Link]
On the Stability and Reactivity of Phenothiazine-Based Redox Shuttles for Overcharge Protection. ResearchGate. Available at: [Link]
Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade. PMC. Available at: [Link]
Application of cyclohexyl benzene as electrolyte additive for overcharge protection of lithium ion battery. ResearchGate. Available at: [Link]
Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
Redox Shuttle Additives for Lithium-Ion Battery. ResearchGate. Available at: [Link]
Novel redox shuttle additive for high-voltage cathode materials. RSC Publishing. Available at: [Link]
Personal protective equipment for handling 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
As a Senior Application Scientist, establishing a rigorous, self-validating safety framework is critical when handling specialized organic compounds. 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (CAS: 76460-84-9) is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety framework is critical when handling specialized organic compounds. 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (CAS: 76460-84-9) is a sterically hindered, highly lipophilic dialkoxybenzene derivative[1]. While it is a stable crystalline solid under standard conditions, its structural properties introduce specific handling nuances that must be addressed in your laboratory’s operational and disposal plans.
This guide synthesizes technical accuracy with field-proven methodologies to provide an authoritative framework for personal protective equipment (PPE) selection, handling, and waste management.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Do not rely on generic safety data sheets; instead, analyze the molecular structure:
High Lipophilicity & Dermal Penetration: This compound exhibits a calculated LogP of approximately 5.08, indicating extreme lipid solubility[2]. While the dry powder permeates intact skin slowly, dissolving it in non-polar organic solvents (e.g., dichloromethane, hexane, or THF) creates a high-risk scenario. The solvent acts as a permeation enhancer, stripping the skin's lipid barrier and rapidly delivering the compound systemically.
Sterically Hindered Ether Moieties: As a dialkoxybenzene, the molecule contains ether linkages, which theoretically pose a risk of auto-oxidation and peroxide formation. However, the bulky 2-methylbutan-2-yl (tert-amyl) groups provide significant steric hindrance at the ortho positions. This drastically reduces the kinetics of radical abstraction compared to unhindered ethers[1]. While the immediate explosion risk is low, regulatory compliance dictates that aged solutions still require periodic peroxide testing.
Personal Protective Equipment (PPE) Matrix
All PPE selection must comply with OSHA 29 CFR 1910.132 standards for workplace hazard assessment[3]. The following matrix details the required PPE based on the physical state of the compound.
PPE Category
Recommended Material/Specification
Causality & Scientific Rationale
Hand Protection (Solid)
Nitrile Gloves (Minimum 8 mil thickness)
Sufficient for handling the dry crystalline solid. Protects against incidental contact and mechanical abrasion[4].
Hand Protection (Solution)
Butyl Rubber or Silver Shield Gloves
Nitrile degrades rapidly in halogenated and non-polar solvents. Butyl rubber provides a robust barrier against the carrier solvent, preventing the lipophilic solute from penetrating the skin.
Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1)
Protects ocular mucosa from lipophilic aerosol deposition and solvent splashes. Safety glasses are insufficient when handling solutions[3].
Body Protection
Flame-Resistant (FR) Lab Coat (e.g., Nomex)
Mitigates fire risk if the compound is handled or dissolved in highly flammable carrier solvents (e.g., THF, ether)[4].
Respiratory Protection
N95/P100 Particulate Respirator
Required only if weighing bulk powder outside of a certified fume hood to prevent inhalation of fine crystalline dust[4].
Operational Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.
Protocol 1: Safe Handling and Weighing of Solid
Validate Engineering Controls: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).
Don PPE: Equip standard nitrile gloves, splash goggles, and an FR lab coat.
Mitigate Static: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to weigh the crystalline solid. This prevents electrostatic dispersion of the lipophilic dust.
Containment: Transfer the weighed solid to a pre-tared, sealable amber glass vial. The amber glass protects the methoxy groups from potential UV-induced degradation over long-term storage.
Protocol 2: Solution Preparation and Solvent Selection
Upgrade PPE: If dissolving the compound in aggressive solvents (e.g., DCM, THF), immediately upgrade hand protection to Butyl rubber or Silver Shield gloves.
Dissolution: Add the solvent to the solid inside the fume hood. Crucial: Avoid vigorous sonication in unsealed containers, as this can aerosolize the lipophilic compound, bypassing standard respiratory defenses.
Labeling: Label the vessel with the chemical name, solvent, concentration, date of preparation, and a "Potential Peroxide Former" warning.
Spill Response & Disposal Plan
Protocol 3: Spill Decontamination
Isolation: Immediately isolate the area. If the spill involves a flammable solvent, extinguish all ignition sources.
Solid Spills: Gently cover the powder with damp paper towels to suppress dust generation. Sweep using non-sparking tools and place into a hazardous waste container[4].
Liquid Spills: Apply an inert, inorganic absorbent (e.g., diatomaceous earth or vermiculite). Never use combustible absorbents like sawdust for ether-containing compounds.
Ventilation: Allow the fume hood to clear residual solvent vapors for at least 30 minutes post-cleanup.
Disposal Management
Solid Waste: Dispose of as standard hazardous organic waste.
Liquid Waste: Segregate strictly into Halogenated or Non-Halogenated organic waste streams based on the carrier solvent used.
Peroxide Validation: Prior to the disposal of any solution stored for >6 months, test the liquid using KI-starch indicator paper. If peroxide concentrations exceed 100 ppm, treat the solution with an aqueous ferrous sulfate wash to neutralize peroxides before transferring to the main waste stream.
Workflow Visualization
Workflow for handling and spill response of 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene.
References
MOLBASE. "1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene - SAFETY DATA SHEETS". Source: molbase.com. URL: [Link][2]
National Center for Biotechnology Information (PubChem). "1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene - CID 19093302". Source: nih.gov. URL:[Link][1]
Cole-Parmer. "Material Safety Data Sheet - 1,4-Dimethoxybenzene" (Baseline structural analog handling guidelines). Source: coleparmer.com. URL:[Link][4]
Tulane University / Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Administrative Policies (OSHA 29 CFR 1910.132)". Source: tulane.edu. URL:[Link][3]